Technical Documentation Center

1H-Indazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Indazole-4-carboxamide
  • CAS: 1203579-36-5

Core Science & Biosynthesis

Foundational

Introduction: The 1H-Indazole-4-Carboxamide Scaffold as a Privileged Structure in Oncology

An In-Depth Technical Guide to the Mechanism of Action of 1H-Indazole-4-Carboxamide Derivatives in Cancer Cell Lines The 1H-indazole-4-carboxamide core represents a "privileged scaffold" in medicinal chemistry, a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Indazole-4-Carboxamide Derivatives in Cancer Cell Lines

The 1H-indazole-4-carboxamide core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has made it a cornerstone in the development of targeted cancer therapies.[1][2] Derivatives of this scaffold have been successfully developed into potent and selective inhibitors of key enzymes involved in cancer cell proliferation and survival. Notably, this chemical moiety is central to the structure of several U.S. FDA-approved drugs, particularly a powerful class of agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] This guide will provide an in-depth exploration of the primary mechanism of action for this class of compounds—PARP inhibition—and the downstream cellular consequences that lead to cancer cell death, supported by experimental methodologies for its investigation.

Part 1: The Primary Mechanism of Action - PARP Inhibition and Synthetic Lethality

The most well-characterized and clinically significant mechanism of action for 1H-indazole-4-carboxamide derivatives in oncology is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5][6][7] These enzymes are critical components of the DNA damage response (DDR), playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[8][9][10]

Molecular Interaction: Competitive Inhibition at the NAD+ Binding Site

Structurally, 1H-indazole-4-carboxamide derivatives mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[11][12] This structural mimicry allows them to bind to the catalytic domain of PARP1 and PARP2, competitively inhibiting the enzyme's activity.[11][12] Upon binding to a site of DNA damage, PARP would normally catalyze the cleavage of NAD+ to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other essential DNA repair proteins to the site of the lesion.[12] By occupying the NAD+ binding pocket, the 1H-indazole-4-carboxamide inhibitor prevents PARylation, effectively halting the SSB repair process.[12]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated by the concept of "synthetic lethality." This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone does not.[13][14]

  • In Healthy Cells: Healthy cells possess multiple redundant DNA repair pathways. If the PARP-mediated BER pathway is inhibited, they can still efficiently repair DNA double-strand breaks (DSBs) using the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[8][10]

  • In HRR-Deficient Cancer Cells: A significant subset of cancers, particularly certain breast, ovarian, and prostate cancers, harbor mutations in HRR genes like BRCA1 or BRCA2.[10][13][15] These cancer cells are deficient in HRR and become heavily reliant on the PARP-mediated BER pathway to repair DNA lesions and maintain genomic integrity.[10]

When these HRR-deficient cancer cells are treated with a PARP inhibitor, both their primary DSB repair pathway (HRR) and their crucial SSB repair pathway (BER) are compromised.[13][14][16] Unrepaired SSBs accumulate and, during DNA replication, degenerate into highly toxic DSBs.[10][13][17] The cell's inability to repair these DSBs leads to genomic chaos, cell cycle arrest, and ultimately, apoptosis.[13][14] This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of synthetic lethality.[13]

A Dual Mechanism: PARP Trapping

Beyond simple catalytic inhibition, a more cytotoxic mechanism known as "PARP trapping" has been identified.[9][12][13] In this process, the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of the break.[9][12][13] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, itself representing a form of cytotoxic DNA lesion.[18] This trapping prevents the recruitment of other DNA repair proteins and can lead to the collapse of replication forks, generating more DSBs.[12][18] Different PARP inhibitors exhibit varying degrees of trapping efficiency, which may correlate with their cytotoxic potency.[6][10][12] Talazoparib, for instance, is noted for being a particularly potent PARP trapper.[10][12]

PARP_Inhibition_Mechanism Mechanism of PARP Inhibition and Synthetic Lethality cluster_Normal_Cell Normal Cell (HRR Proficient) cluster_Cancer_Cell Cancer Cell (HRR Deficient, e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C Replication DNA Replication DNA_SSB_C->Replication unrepaired Trapped_PARP Trapped PARP-DNA Complex PARP_C->Trapped_PARP Inhibitor 1H-indazole-4-carboxamide (PARP Inhibitor) Inhibitor->PARP_C blocks & traps DSB Double-Strand Break (DSB) Trapped_PARP->DSB generates Replication->DSB HRR_Deficient Deficient Homologous Recombination Repair (HRR) DSB->HRR_Deficient cannot be repaired by Cell_Death Apoptosis / Cell Death HRR_Deficient->Cell_Death

Caption: PARP inhibition and synthetic lethality in cancer cells.

Part 2: Downstream Cellular Consequences of PARP Inhibition

The inhibition and trapping of PARP sets off a cascade of events within the cancer cell, culminating in its demise.

Accumulation of DNA Damage and Activation of DDR

With PARP-mediated repair blocked, SSBs persist. As the cell enters the S phase of the cell cycle, the replication machinery encounters these unrepaired breaks, leading to the collapse of replication forks and the formation of more severe DSBs.[10][13] This surge in genomic damage activates the cell's master sensor kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), key initiators of the DNA Damage Response (DDR).

Cell Cycle Arrest

A primary function of the DDR is to halt cell cycle progression to prevent the propagation of damaged DNA. The activation of ATM/ATR leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate cell cycle regulators such as the Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the G2/M checkpoint.[11] Consequently, cancer cells treated with PARP inhibitors often exhibit a significant accumulation of cells in the G2/M phase.[11]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR switches from a pro-survival, repair-focused response to a pro-death signal.[5] The sustained cell cycle arrest and overwhelming genomic instability trigger the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3, which execute the cell death program by cleaving critical cellular substrates, including PARP1 itself (a hallmark of apoptosis).[13] This leads to the characteristic morphological and biochemical features of programmed cell death.[19]

Downstream_Effects Downstream Cellular Consequences of PARP Inhibition PARPi 1H-indazole-4-carboxamide (PARP Inhibitor) SSB_Accum Accumulation of Single-Strand Breaks PARPi->SSB_Accum causes Replication_Fork_Collapse Replication Fork Collapse (S-Phase) SSB_Accum->Replication_Fork_Collapse DSB_Formation Formation of Double-Strand Breaks Replication_Fork_Collapse->DSB_Formation DDR_Activation Activation of DDR (ATM/ATR Kinases) DSB_Formation->DDR_Activation G2M_Arrest G2/M Cell Cycle Arrest DDR_Activation->G2M_Arrest induces Damage_Overload Irreparable DNA Damage DDR_Activation->Damage_Overload senses Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis can lead to Damage_Overload->Apoptosis triggers

Caption: Downstream effects of PARP inhibition in cancer cells.

Part 3: Alternative Mechanisms of the Indazole Scaffold

While PARP inhibition is the dominant mechanism for clinically approved 1H-indazole-4-carboxamide derivatives, the versatility of the broader indazole scaffold means that other derivatives can target different proteins. It is crucial for researchers to recognize that the biological activity is highly dependent on the specific substitutions on the indazole ring.

  • Kinase Inhibition: Various indazole derivatives have been developed as potent inhibitors of several protein kinases that are crucial for cancer cell signaling, growth, and angiogenesis. These include inhibitors of Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Epidermal Growth Factor Receptor (EGFR).[20][21][22] For example, some 1H-indazole-3-carboxamide derivatives have shown inhibitory activity against p21-Activated Kinase 1 (PAK1), which is involved in cell motility and metastasis.[23][24]

  • Anti-Angiogenic and Antioxidant Effects: Some novel series of indazole derivatives have been synthesized and shown to possess anti-angiogenic properties by inhibiting pro-angiogenic cytokines like VEGF and TNF-α, as well as demonstrating antioxidant activities.[25]

These alternative mechanisms highlight the chemical tractability of the indazole core for developing a wide range of targeted therapies.

Part 4: Data and Protocols for Mechanistic Investigation

Quantitative Data Summary

The potency of 1H-indazole-4-carboxamide derivatives can be quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effect (IC50 or CC50) on various cancer cell lines.

Compound (Derivative)TargetIC50 (Enzymatic)Target Cell LineIC50 (Cellular)Reference
Niraparib PARP13.8 nMBRCA1-mutant (MDA-MB-436)18 nM[5][26]
PARP22.1 nM[5]
Olaparib PARP1/2~5 nM--[3]
Rucaparib PARP1/2/3PotentBRCA1-mutant (UWB1.289)Concentration-dependent[7][11]
Talazoparib PARP1/2Potent--[12][27]
Veliparib PARP115.54 nMBRCA1-mutant (MDA-MB-436)-[28]
Compound 6b PARP18.65 nMBRCA1-mutant (MDA-MB-436)>50 µM[28]
Compound 6m PARP1PotentBRCA1-mutant (MDA-MB-436)25.36 µM[28]

Note: IC50 values can vary based on assay conditions. This table provides representative data.

Experimental Protocols

Causality: This biochemical assay is the foundational experiment to directly measure the ability of a test compound to inhibit the catalytic activity of the PARP1 enzyme. It isolates the enzyme-inhibitor interaction from all other cellular processes, providing a direct measure of target engagement and potency (IC50).

Methodology:

  • Plate Preparation: Use a 96-well plate coated with histones (which act as an acceptor for PAR chains). Block non-specific binding sites using a suitable blocking buffer (e.g., BSA).

  • Compound Preparation: Prepare a serial dilution of the 1H-indazole-4-carboxamide derivative in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

  • Reaction Mixture: To each well, add activated DNA (e.g., nicked DNA) to stimulate the enzyme, and the PARP1 enzyme.

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control to the appropriate wells and incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing biotinylated NAD+. This allows the synthesized PAR chains to be labeled with biotin. Incubate for 60 minutes at 30°C.

  • Washing: Stop the reaction and wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains. Incubate for 60 minutes.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change, the intensity of which is proportional to the amount of PARylation (i.e., PARP activity).

  • Quantification: Stop the color development with a stop solution (e.g., H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality: This cellular assay is used to validate the downstream consequences of PARP inhibition. As unrepaired DNA damage accumulates, the DNA damage response should trigger cell cycle checkpoints, primarily at G2/M. This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), providing direct evidence of this checkpoint activation.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436 or a proficient line as a control) in 6-well plates and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the 1H-indazole-4-carboxamide derivative (e.g., 0.1x, 1x, and 10x the cellular IC50) for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells (both adherent and floating, to include apoptotic cells) by trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS, and while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A. The RNase A is crucial as it degrades double-stranded RNA, ensuring that the PI dye only binds to DNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data will be a histogram of cell counts versus fluorescence intensity. Cells in G0/G1 phase will have a 2n DNA content (first peak), cells in G2/M phase will have a 4n DNA content (second peak), and cells in S phase will have a DNA content between 2n and 4n. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase. An increase in the G2/M population with increasing drug concentration confirms the expected cell cycle arrest.

References

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

  • What are the molecular and cellular mechanisms that explain the therapeutic action of OLAPARIB in LYNPARZA? (n.d.). R Discovery. Retrieved from [Link]

  • Niraparib. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. OncLive. Retrieved from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site. (n.d.). Pfizer. Retrieved from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). AstraZeneca. Retrieved from [Link]

  • Talazoparib. (n.d.). Pfizer. Retrieved from [Link]

  • Gudipati, R., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research. Retrieved from [Link]

  • Plummer, E. R., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. Retrieved from [Link]

  • Mechanism of Action | ZEJULA (niraparib) for HCPs. (n.d.). GlaxoSmithKline. Retrieved from [Link]

  • Litton, J. K., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • van der Velden, D. L., et al. (2016). Olaparib. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Niraparib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Retrieved from [Link]

  • Zhang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]

  • TALZENNA (talazoparib) capsules, for oral use. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design. Retrieved from [Link]

  • Rucaparib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • D'Andrea, A. D. (2018). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Clinical Cancer Research. Retrieved from [Link]

  • LYNPARZA (olaparib) tablets, for oral use. (2014). U.S. Food and Drug Administration. Retrieved from [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Synthesis of 1H-indazole-4-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Balasubramanian, S., et al. (2017). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Journal of Experimental Pharmacology. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. (2025). ResearchGate. Retrieved from [Link]

  • Panda, S. S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Retrieved from [Link]

  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Characterization of Absorption, Metabolism, and Elimination of Niraparib, an Investigational Poly (ADP-Ribose) Polymerase Inhibitor, in Cancer Patients. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved from [Link]

  • 1,2,4-triazole-3-carboxamides induces G2/M cell cycle arrest in ovarian cancer cell lines. (n.d.). Retrieved from [Link]

  • Pilie, P. G., et al. (2019). Targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology. Retrieved from [Link]

  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of the 1H-Indazole-4-Carboxamide Scaffold: A Technical Whitepaper

Executive Summary The 1H-indazole-4-carboxamide moiety has emerged as a highly privileged pharmacophore in modern targeted oncology. Originally identified through high-throughput screening as a potent core for epigenetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole-4-carboxamide moiety has emerged as a highly privileged pharmacophore in modern targeted oncology. Originally identified through high-throughput screening as a potent core for epigenetic modulation, it serves as the structural foundation for first-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors (e.g., EPZ005687, GSK343) and has recently been adapted for dual PARP/EZH2 polypharmacology and FGFR inhibition[1],[2]. This whitepaper provides a rigorous technical analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of 1H-indazole-4-carboxamide derivatives, detailing the mechanistic causality of target engagement and the structural optimizations required to overcome inherent ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

Pharmacodynamics (PD): Target Engagement & Mechanistic Causality

The primary pharmacodynamic utility of the 1H-indazole-4-carboxamide scaffold lies in its ability to act as a highly selective, competitive inhibitor of the methyl donor3[3].

Causality of Binding in EZH2: Within the SET domain of EZH2 (the catalytic engine of the Polycomb Repressive Complex 2), the indazole core directly mimics the adenine ring of SAM. The N1-H of the indazole serves as a critical hydrogen bond donor to the backbone carbonyl of the target protein, while the 4-carboxamide group acts as a hydrogen bond acceptor. This mutually exclusive binding locks the molecule into the SAM-binding pocket, preventing the transfer of a methyl group to lysine 27 of histone H3 (H3K27). By halting H3K27 hypermethylation, the scaffold reverses epigenetic transcriptional repression, driving apoptosis in genetically altered cancers such as SMARCB1-deleted malignant rhabdoid tumors[4].

Advances in Polypharmacology: Recent structural adaptations have leveraged this scaffold to create first-in-class dual PARP and EZH2 inhibitors. By modifying the solvent-exposed regions of the indazole-4-carboxamide core, researchers have successfully targeted the NAD+ binding pocket of PARP-1 simultaneously with EZH2, yielding synergistic synthetic lethality in BRCA-wild-type triple-negative breast cancers[1].

G SAM S-adenosylmethionine (SAM Cofactor) EZH2 EZH2 SET Domain (PRC2 Complex) SAM->EZH2 Endogenous Binding Indazole 1H-Indazole-4-Carboxamide (e.g., EPZ005687) Indazole->SAM Mutually Exclusive Indazole->EZH2 Competitive Inhibition (Blocks SAM Pocket) H3K27 Histone H3K27 EZH2->H3K27 Methyltransferase Activity H3K27me3 H3K27me3 (Gene Repression) H3K27->H3K27me3 Hypermethylation Apoptosis Tumor Suppressor Derepression H3K27me3->Apoptosis Reversed by Inhibitor

Mechanism of EZH2 inhibition by 1H-indazole-4-carboxamides via SAM-competitive binding.

Pharmacokinetics (PK): The ADME Bottleneck

While the PD profile of 1H-indazole-4-carboxamides is exceptional (yielding sub-nanomolar Ki​ values), their clinical translation has historically been hindered by severe pharmacokinetic liabilities[5].

  • Absorption and Distribution: Compounds like GSK343 and EPZ005687 exhibit high lipophilicity and a highly planar structure, leading to poor aqueous solubility and low membrane permeability. While they possess a high volume of distribution in peripheral tissues, they are heavily restricted from crossing the blood-brain barrier because they are robust substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters[6].

  • Metabolism and Clearance: The indazole scaffold is highly susceptible to first-pass hepatic metabolism, primarily driven by CYP3A4. In rodent models, GSK343 demonstrates a remarkably high systemic clearance (>40 mL/min/kg) and a short half-life (< 1.5 hours), rendering it unsuitable for in vivo efficacy models without continuous infusion[5].

  • Optimization Strategies: To overcome these bottlenecks, medicinal chemists have historically added solubilizing morpholinomethyl groups to the indazole core to improve the free fraction, or transitioned entirely to pyridone-benzamide scaffolds (yielding clinical molecules like Tazemetostat) to achieve viable oral bioavailability[6].

Quantitative PK/PD Data Summary
CompoundPrimary Target(s)In Vitro PotencySystemic Clearance (Rodent)Half-Life ( t1/2​ )Oral Bioavailability (F%)
EPZ005687 EZH2 Ki​ = 24 nMHigh< 1.0 h< 5%
GSK343 EZH2 Kiapp​ = 1.2 nM> 40 mL/min/kg< 1.5 hVery Low
Compound 5a PARP-1 / EZH2 IC50​ = 2.63 μMModerate~ 2.5 hModerate
Compound 102 FGFR1 IC50​ = 30.2 nMN/A (In vitro tool)N/AN/A

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies utilize self-validating checkpoints to confirm data reliability during the preclinical evaluation of 1H-indazole-4-carboxamides.

Protocol 1: In Vitro Pharmacodynamic Profiling (SAM-Competitive EZH2 Assay)

Rationale: To prove that a novel 1H-indazole-4-carboxamide derivative acts specifically via SAM-competition, the assay must evaluate IC50​ shifts across varying SAM concentrations.

  • Reagent Preparation: Reconstitute the PRC2 complex (containing wild-type EZH2) and biotinylated histone H3 (residues 21-44) substrate in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100).

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration remains < 1%.

  • SAM Matrix Addition: Add 3 H-labeled SAM at three distinct concentrations: 0.5×Km​ , 1×Km​ , and 5×Km​ .

    • Causality: Testing across the Km​ spectrum is mathematically required to differentiate competitive from non-competitive inhibition.

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Quench the reaction with an excess of unlabeled SAM and transfer to a streptavidin-coated FlashPlate. Measure tritium incorporation via scintillation counting.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plates. A Z' > 0.6 validates assay robustness. Furthermore, plot the observed IC50​ versus [SAM]/Km​ . A linear slope of 1 (following the Cheng-Prusoff relationship) confirms strict SAM-competitive inhibition.

Protocol 2: In Vivo Pharmacokinetic Profiling (Cassette Dosing via LC-MS/MS)

Rationale: To accurately determine the clearance and half-life liabilities of the indazole scaffold, intravenous (IV) and oral (PO) dosing must be cross-analyzed using highly specific mass spectrometry.

  • Animal Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound at 1 mg/kg IV (formulated in 5% DMSO / 45% PEG400 / 50% saline) and 10 mg/kg PO (formulated in 0.5% methylcellulose).

  • Serial Blood Sampling: Collect 200 μL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 3000 × g at 4°C to isolate plasma.

  • Protein Precipitation: Add 150 μL of cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL) to 50 μL of plasma.

    • Causality: The internal standard corrects for any analyte loss during extraction or ion suppression during MS analysis.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Validation Checkpoint: Ensure the standard curve is linear ( R2>0.99 ) over a range of 1 to 1000 ng/mL. Calculate PK parameters using non-compartmental analysis. If IV clearance approaches hepatic blood flow (~55 mL/min/kg in rats), it validates the high first-pass metabolism vulnerability inherent to the unoptimized scaffold.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: pnas.
  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i....

Sources

Foundational

Crystal Structure Analysis of 1H-Indazole-4-Carboxamide Complexes: From Molecular Design to 3D Structural Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting critical enzymes like Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3 (GSK-3).[1][2] The 4-carboxamide functional group, in particular, serves as a versatile anchor for establishing specific, high-affinity interactions within protein binding sites. Understanding the precise three-dimensional arrangement of these molecules, especially when forming complexes with co-formers or metal ions, is paramount for effective structure-based drug design. This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of 1H-indazole-4-carboxamide complexes, focusing on single-crystal X-ray diffraction as the definitive analytical technique. We will explore strategies for crystal formation, detail the experimental workflow of structure determination, and delve into the critical interpretation of crystallographic data.

The 1H-Indazole-4-Carboxamide Scaffold: A Privileged Structure

The 1H-indazole ring system is an aromatic heterocycle featuring a fused benzene and pyrazole ring.[3] This structure is not only synthetically accessible but also presents a unique combination of hydrogen bond donors (the indazole N-H) and acceptors (the pyrazole nitrogen), alongside a rich π-system. The addition of a 4-carboxamide group introduces a potent hydrogen bonding motif capable of forming robust and highly directional interactions, such as the common amide-amide homodimer or heterodimers with other functional groups like carboxylic acids.[4]

These features make 1H-indazole-4-carboxamide an ideal candidate for forming multi-component crystalline solids, or complexes, including:

  • Co-crystals: Formed with pharmaceutically acceptable co-formers (e.g., carboxylic acids, other amides) to modify physicochemical properties like solubility and stability without altering the covalent structure of the active pharmaceutical ingredient (API).[4][5]

  • Salts: If the molecule is sufficiently basic, it can form salts with acidic co-formers.

  • Metal Complexes: The nitrogen atoms of the indazole ring can coordinate with metal ions, leading to organometallic complexes with unique geometries and properties.[6]

The primary goal of forming these complexes in a pharmaceutical setting is to optimize the drug's properties. Crystal structure analysis is the only definitive method to confirm the formation of a new solid phase and to understand the specific intermolecular interactions that govern its structure and properties.

Strategic Crystal Growth: The Gateway to Structure Analysis

The adage "the better the crystal, the better the structure" is fundamental to crystallography. Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method depends on the compound's thermal stability, solubility, and the nature of the complexing agents.

Co-crystallization Methodologies

Co-crystallization involves bringing the API and a selected co-former together in a way that encourages them to assemble into a new, ordered crystal lattice.[5]

Experimental Protocol: Solvent Evaporation Co-crystallization

This is the most common and reliable method for initial screening.[4]

  • Stoichiometric Weighing: Accurately weigh stoichiometric amounts (e.g., 1:1, 1:2, or 2:1 molar ratio) of 1H-indazole-4-carboxamide and the chosen co-former.

  • Solvent Selection: Dissolve both components in a common solvent or a solvent mixture in which both have reasonable solubility. The choice of solvent is critical; it can influence which polymorph or solvate crystallizes.

  • Dissolution: Gently warm and stir the solution until all solids are completely dissolved.

  • Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. Covering the vial with a perforated film can slow the evaporation rate, often leading to larger, higher-quality crystals.

  • Harvesting: Once crystals have formed, carefully harvest them from the mother liquor and allow them to dry.

Other Key Techniques:

  • Liquid-Assisted Grinding (LAG): A mechanochemical method where the components are ground together with a small amount of solvent. This technique is rapid and requires minimal solvent.[5]

  • Slurry Method: The API and co-former are stirred in a solvent in which they have low solubility. The system equilibrates over time, often converting to the most stable co-crystal form.[4]

  • Antisolvent Crystallization: An antisolvent (in which the components are insoluble) is slowly added to a solution of the components, inducing precipitation and crystallization.[7]

G start Begin Co-crystallization Screening solubility Assess Solubility of API & Co-former start->solubility thermal_stability Assess Thermal Stability start->thermal_stability evaporation Solvent Evaporation solubility->evaporation High Solubility in Volatile Solvent slurry Slurry Conversion solubility->slurry Low Solubility grinding Liquid-Assisted Grinding (LAG) thermal_stability->grinding Thermally Stable end_success Single Crystals Obtained evaporation->end_success grinding->end_success slurry->end_success

Caption: Decision workflow for selecting a co-crystallization method.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Technique

SC-XRD is the gold standard for determining the atomic-resolution three-dimensional structure of a crystalline material. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal.

cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_selection 1. Crystal Selection & Mounting (Under Microscope) diffractometer 2. Data Collection (Diffractometer) crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo or Cu Kα) xray_source->diffractometer detector Detector (CCD/CMOS) diffractometer->detector data_reduction 3. Data Integration & Reduction (Unit Cell, Space Group) detector->data_reduction structure_solution 4. Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement 5. Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation 6. Validation & Analysis (CIF File Generation) structure_refinement->validation

Caption: General workflow for single-crystal X-ray structure determination.

Experimental Protocol: From Crystal to Diffraction Pattern
  • Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Ideal dimensions are typically 0.1-0.3 mm in each direction.

  • Mounting: Carefully mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of oil or adhesive.

  • Centering: Place the mounted crystal on the goniometer head of the diffractometer and precisely center it in the X-ray beam.

  • Data Collection: The crystal is typically cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. The diffractometer then rotates the crystal through a series of angles, exposing it to the X-ray beam and collecting the resulting diffraction pattern on a detector.

  • Data Processing: The collected images (frames) are processed to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

This is a computational process to convert the diffraction data into a 3D atomic model.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heaviest atoms.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The positions and thermal parameters of the atoms are then adjusted using a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are often located in the difference Fourier map or placed in calculated positions.

Interpreting the Crystal Structure: Unveiling Molecular Insights

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains all the information about the atomic coordinates, unit cell, and geometry. The true scientific value lies in interpreting this data.

Key Crystallographic Parameters

Analysis of a crystal structure report should focus on several key areas. The data below is a representative example of what might be found for two different 1H-indazole-4-carboxamide co-crystals.

ParameterComplex A (with Benzoic Acid)Complex B (with Isonicotinamide)Significance
Formula C₈H₇N₃O · C₇H₆O₂C₈H₇N₃O · C₆H₆N₂OConfirms stoichiometry of the complex.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cPca2₁Defines the symmetry elements within the unit cell.
Unit Cell (a, b, c) a=8.1 Å, b=15.2 Å, c=11.5 Åa=7.3 Å, b=12.1 Å, c=16.4 ÅDimensions of the repeating crystal lattice.
Volume (V) 1390 ų1452 ųVolume of the unit cell.
Density (calc) 1.45 g/cm³1.41 g/cm³Calculated density of the crystal.
R-factor (R1) 0.045 (4.5%)0.051 (5.1%)A measure of the agreement between the model and data. <5% is excellent.
Analysis of Non-Covalent Interactions

The stability and properties of the complex are dictated by a network of non-covalent interactions. These are the most critical features to analyze for drug design.

  • Hydrogen Bonding: The indazole N-H and the carboxamide N-H and C=O groups are primary sites for hydrogen bonding. The analysis involves identifying donor-acceptor pairs and measuring their distances and angles. For example, in a complex with a carboxylic acid, a very strong O-H···N (indazole) or O-H···O (carboxamide) hydrogen bond is expected.

  • π-π Stacking: The aromatic indazole ring can stack with other aromatic rings (from neighboring molecules or the co-former). The distance between the centroids of the rings (typically 3.3-3.8 Å) indicates the strength of this interaction.[8]

  • Other Interactions: Weaker interactions like C-H···O and C-H···π bonds also contribute significantly to the overall crystal packing.[8]

Caption: Key supramolecular synthons in an indazole-acid co-crystal.

Beyond Single Crystals: Complementary Analytical Tools

While SC-XRD provides the definitive structure of a single crystal, it is crucial to ensure that the bulk material has the same form.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze a microcrystalline powder. The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. By comparing the experimental PXRD pattern of the bulk sample to one simulated from the single-crystal data, one can confirm the phase purity of the material.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance and Infrared spectroscopy are essential for confirming the molecular structure and identifying the functional groups present in the complex.[9] For example, ¹H NMR can show shifts in the N-H proton signals upon co-crystal formation, indicating its involvement in hydrogen bonding.[9]

Conclusion: The Authoritative Role of Crystallography

The crystal structure analysis of 1H-indazole-4-carboxamide complexes is an indispensable tool in pharmaceutical development. It provides unambiguous proof of a complex's formation and delivers a precise, atomic-level map of the intermolecular interactions that define its structure and function. This 3D understanding allows scientists to make rational, data-driven decisions to modulate properties such as solubility, stability, and bioavailability, ultimately accelerating the journey from a lead compound to a viable drug product. The integration of strategic crystal growth, high-resolution SC-XRD analysis, and complementary bulk characterization techniques provides a robust framework for the comprehensive solid-state characterization of these vital pharmaceutical compounds.

References

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Retrieved March 26, 2026, from [Link]

  • Al-Masoudi, N. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. IntechOpen. Retrieved March 26, 2026, from [Link]

  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Geronikaki, A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Retrieved March 26, 2026, from [Link]

  • SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Sá e Melo, M. L., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved March 26, 2026, from [Link]

  • 1H-Indazole-4-carboxamide. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • 1H-Indazole. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Hejl, M., et al. (2012). Osmium(IV) complexes with 1H- and 2H-indazoles: tautomer identity versus spectroscopic properties and antiproliferative activity. PubMed. Retrieved March 26, 2026, from [Link]

  • Lee, J., et al. (2026). Inhibition of transient receptor potential vanilloid 1 (TRPV1) by a novel selective antagonist for anti-nociceptive effect on inflammatory pain without hyperthermia. PLOS One. Retrieved March 26, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Zhao, G., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved March 26, 2026, from [Link]

  • Pujari, J. N., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports. Retrieved March 26, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. (2022). The Journal of Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • CCDC 1441168: Experimental Crystal Structure Determination. (2016). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 26, 2026, from [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025). GSC Biological and Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • Kumar, S., & Nanda, A. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Pharmaceutica Sciencia. Retrieved March 26, 2026, from [Link]

  • Lo Monte, M., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved March 26, 2026, from [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. (n.d.). Retrieved March 26, 2026, from [Link]

  • Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents using Computational. (2023). Research Journal of Pharmacy and Technology. Retrieved March 26, 2026, from [Link]

  • The Cambridge Structural Database (CSD). (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 26, 2026, from [Link]

  • Zhang, M., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

In Silico Molecular Docking of 1H-Indazole-4-Carboxamide Derivatives: A Technical Guide for Target-Directed Oncology

Executive Summary The nitrogen-containing heterocycle 1H-indazole is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved oncology drugs and clinical cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitrogen-containing heterocycle 1H-indazole is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved oncology drugs and clinical candidates[1]. Specifically, 1H-indazole-4-carboxamide derivatives have emerged as highly potent, versatile scaffolds capable of targeting critical oncogenic pathways, most notably the Fibroblast Growth Factor Receptor (FGFR) kinase family and Poly (ADP-ribose) polymerase 1 (PARP-1)[2][3].

This technical whitepaper provides an authoritative, self-validating in silico workflow for the molecular docking and virtual screening of 1H-indazole-4-carboxamide derivatives. By synthesizing structural biology, thermodynamic principles, and advanced computational methodologies, this guide equips drug development professionals with a robust framework to optimize ligand-receptor binding affinities and accelerate hit-to-lead optimization.

Mechanistic Rationale: The 1H-Indazole-4-Carboxamide Pharmacophore

To effectively model molecular interactions, one must first understand the physicochemical causality behind the scaffold's bioactivity.

Tautomerism and Vectorial Hydrogen Bonding

Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. Thermodynamic calculations and NMR studies confirm that the 1H-indazole tautomer is significantly more stable [1]. This stability is critical for in silico modeling because it dictates the hydrogen bond (H-bond) donor/acceptor profile. The N1 atom acts as an H-bond donor, while the N2 atom acts as an H-bond acceptor.

Target-Specific Binding Mechanics
  • FGFR1 Inhibition: Aberrant FGFR1 signaling drives tumor progression in multiple cancers (e.g., squamous non-small cell lung carcinoma)[2]. 1H-indazole-4-carboxamide derivatives, such as compound 13a (IC₅₀ = 30.2 nM), act as potent Type I kinase inhibitors[2]. The indazole core typically anchors into the adenine-binding pocket of the kinase hinge region, forming bidentate H-bonds, while the carboxamide group projects into the solvent-exposed region or interacts with the DFG motif, allowing for extensive functionalization to improve selectivity[4].

  • PARP-1 Inhibition: PARP-1 is a primary sensor of DNA damage. Inhibitors exploit synthetic lethality in tumors with homologous recombination repair deficiency (HRD)[5]. The 4-carboxamide group of the indazole scaffold acts as a precise bioisostere of nicotinamide (NAD+), forming critical H-bonds with the catalytic domain of PARP-1 (e.g., Gly863 and Ser904). Derivatives have even been optimized as dual PARP/EZH2 inhibitors (e.g., compound 5a), where modified functional groups form additional stabilizing H-bonds with residues like Arg878[6].

Pathway Indazole 1H-Indazole-4-Carboxamide FGFR1 FGFR1 Kinase (PDB: 5AM6) Indazole->FGFR1 Inhibits PARP1 PARP-1 Enzyme (PDB: 4R6E) Indazole->PARP1 Inhibits PI3K PI3K/AKT Pathway FGFR1->PI3K Blocks DNA_Repair DNA Repair (HRR) PARP1->DNA_Repair Prevents Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Induces DNA_Repair->Apoptosis Synthetic Lethality

Dual-target inhibition pathway of 1H-indazole-4-carboxamides.

Self-Validating In Silico Docking Protocol

A common pitfall in computational drug discovery is the reliance on rigid-receptor docking without proper thermodynamic validation. The following protocol outlines a self-validating system utilizing hierarchical docking followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

Step 1: Target Protein Preparation

The accuracy of molecular docking is entirely dependent on the structural integrity of the receptor.

  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank (PDB). For FGFR1, utilize PDB ID: 5AM6 (Native FGFR1) or 4ZSA [4][7]. For PARP-1, utilize PDB ID: 4R6E (co-crystallized with Niraparib) or 7KK4 (co-crystallized with Olaparib)[3][8].

  • Preprocessing: Import the structures into a protein preparation wizard (e.g., Schrödinger Maestro or AutoDockTools). Remove all water molecules beyond 3 Å of the active site, as bulk solvent adds computational noise without improving binding prediction.

  • Protonation & Optimization: Assign bond orders, add missing hydrogen atoms, and generate correct protonation states for titratable residues at physiological pH (7.4) using tools like PROPKA. Optimize the H-bond network and perform a restrained energy minimization using the OPLS4 or Amber force field to relieve steric clashes.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 1H-indazole-4-carboxamide derivatives and convert them to 3D geometries.

  • Ionization & Tautomerization: Use LigPrep (or equivalent) to generate all possible ionization states at pH 7.4 ± 0.2. Crucial Step: Ensure the software explicitly generates the 1H-indazole tautomer, as default algorithms sometimes incorrectly favor the 2H state[1].

  • Energy Minimization: Minimize the ligands using a force field (e.g., MMFF94 or OPLS4) to identify the lowest-energy conformers.

Step 3: Grid Generation and Hierarchical Docking
  • Grid Box Definition: Center the grid box on the co-crystallized native ligand (e.g., Niraparib for PARP-1[8]). Set the inner box to 10 × 10 × 10 Å to encompass the catalytic residues, and the outer box to 20 × 20 × 20 Å to allow for ligand rotational sampling.

  • Standard Precision (SP) Docking: Run an initial SP docking pass to rapidly filter out compounds with severe steric clashes or poor geometric complementarity.

  • Extra Precision (XP) Docking: Subject the top 10% of SP results to XP docking. XP employs a more rigorous scoring function that heavily penalizes desolvation and rewards optimized H-bond geometries and hydrophobic enclosure.

Step 4: Thermodynamic Validation (MM-GBSA)

Standard docking scores (e.g., GlideScore, Vina score) are empirical and often fail to accurately rank congeneric series.

  • Rescoring: Subject the top XP poses to MM-GBSA calculations. This step recalculates the binding free energy ( ΔGbind​ ) by incorporating the desolvation penalty of both the ligand and the receptor, providing a highly reliable correlation with in vitro IC₅₀ values[4].

Workflow PrepProt Protein Preparation (Protonation, H-bond Opt) Grid Grid Generation (Active Site Definition) PrepProt->Grid PrepLig Ligand Preparation (Tautomer Gen, pH 7.4) PrepLig->Grid DockSP Standard Precision Docking Grid->DockSP DockXP Extra Precision Docking DockSP->DockXP Top 10% MMGBSA MM-GBSA Free Energy DockXP->MMGBSA Top Poses Hit Hit Identification MMGBSA->Hit

In silico molecular docking and virtual screening workflow.

Quantitative Data & Interaction Profiling

The following tables summarize the expected interaction profiles and benchmark quantitative data for 1H-indazole-4-carboxamide derivatives against their primary targets, derived from validated in vitro and in silico studies.

Table 1: FGFR1 Interaction Profiling

Reference Compound: Derivative 13a[2]

ParameterValue / DescriptionCausality / Significance
Target PDB ID 5AM6 / 4ZSAHigh-resolution structures of the FGFR1 kinase domain.
In Vitro IC₅₀ ~30.2 nMDemonstrates potent nanomolar inhibition of the kinase[2].
Primary H-Bonds Ala564, Glu562Anchors the indazole core to the kinase hinge region.
Hydrophobic Contacts Val492, Leu630Stabilizes the 2,6-dichloro-3,5-dimethoxyphenyl moiety[2].
Binding Energy ( ΔG ) -9.5 to -11.2 kcal/molStrong thermodynamic favorability driven by hydrophobic enclosure.
Table 2: PARP-1 Interaction Profiling

Reference Compounds: Niraparib, Dual Inhibitor 5a[6][8]

ParameterValue / DescriptionCausality / Significance
Target PDB ID 4R6E / 7KK4Captures the catalytic domain of PARP-1[3][8].
In Vitro IC₅₀ 3.84 nM (Niraparib)Validates the 4-carboxamide group as a highly effective NAD+ competitor[8].
Primary H-Bonds Gly863, Ser904Mimics the essential binding geometry of the nicotinamide pharmacophore.
Secondary H-Bonds Arg878Additional stabilization observed in optimized dual PARP/EZH2 inhibitors[6].
Pi-Pi Stacking Tyr907Aromatic stacking with the indazole ring enhances residence time.

Conclusion

The in silico molecular docking of 1H-indazole-4-carboxamide derivatives requires a meticulous approach that respects the thermodynamic realities of tautomerism, desolvation penalties, and dynamic receptor conformations. By adhering to the hierarchical docking and MM-GBSA validation protocol outlined in this guide, researchers can systematically eliminate false positives and confidently advance potent FGFR1 and PARP-1 inhibitors into preclinical development.

Sources

Protocols & Analytical Methods

Method

Topic: 1H-indazole-4-carboxamide Dosage Formulation for In Vivo Murine Models

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide for the formulation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the formulation of 1H-indazole-4-carboxamide for in vivo studies in murine models. Given that many novel chemical entities, particularly heterocyclic compounds like indazole derivatives, exhibit poor aqueous solubility, this guide emphasizes a systematic approach to pre-formulation assessment and vehicle selection.[1][2][3] We present two primary, field-proven protocols: a co-solvent system for achieving a clear solution suitable for multiple administration routes, and a micronized suspension for oral or intraperitoneal delivery when higher concentrations are required or solubility remains a challenge. The causality behind each experimental step is explained to empower researchers to make informed decisions, ensuring formulation robustness, dose accuracy, and ultimately, the integrity of in vivo experimental outcomes.

PART 1: Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle

A thorough understanding of the physicochemical properties of 1H-indazole-4-carboxamide is the mandatory first step in developing a stable and effective dosage form.[2] This initial characterization dictates the entire formulation strategy.

Physicochemical Properties of 1H-indazole-4-carboxamide

Based on available data, the foundational properties of the compound are as follows:

PropertyValueSource
Molecular Formula C₈H₇N₃OPubChem[4]
Molecular Weight 161.16 g/mol PubChem[4]
Predicted XLogP3 0.4PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]

The relatively low molecular weight and moderate predicted LogP suggest that while the compound is not extremely lipophilic, aqueous solubility may still be limited. The presence of hydrogen bond donors and acceptors indicates that pH modification could potentially influence solubility.[5][6]

Critical First Step: Empirical Solubility Screening

Predictive data is insufficient for formulation development. An empirical solubility screen is essential to determine the most viable formulation path. The goal is to identify a vehicle system that can dissolve the compound at the desired concentration for the planned in vivo study.

Protocol: Small-Scale Solubility Assessment

  • Vehicle Selection: Choose a panel of pharmaceutically acceptable vehicles. A recommended starting list is provided in the table below.

  • Compound Addition: Weigh 1-2 mg of 1H-indazole-4-carboxamide into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Dispensing: Add a precise volume (e.g., 100 µL) of each test vehicle to the corresponding tube. This creates a high initial concentration (e.g., 10-20 mg/mL).

  • Energy Input: Vortex each tube vigorously for 2-5 minutes. If the compound does not dissolve, use a bath sonicator for 15-30 minutes. Gentle warming (to 37-40°C) can also be applied, but be cautious of potential compound degradation.[6]

  • Equilibration: Allow samples to equilibrate at room temperature for 1-2 hours to assess for precipitation.

  • Observation & Centrifugation: Visually inspect each tube for dissolved material. For any tubes that appear to be solutions or fine dispersions, centrifuge at high speed (>10,000 x g) for 15 minutes.

  • Analysis: Carefully inspect the supernatant. A clear, precipitate-free supernatant indicates complete dissolution. The absence of a pellet confirms solubility at that concentration.

Table 1: Common Vehicles for Initial Solubility Screening

Vehicle SystemCompositionPrimary RoutesRationale & Considerations
Aqueous Buffer Saline (0.9% NaCl) or PBS (pH 7.4)IV, IP, SC, POIdeal for soluble compounds. Establishes baseline aqueous solubility.[7]
Aqueous + Co-solvent 10% DMSO / 90% SalineIV, IP, SC, PODMSO is a powerful solubilizing agent. Keep final concentration low (<10%) to avoid toxicity.[7]
PEG-based 30% PEG 400 in SalineIV, IP, POPolyethylene glycol 400 is a common, safe co-solvent that enhances solubility of lipophilic compounds.[8][9]
Cyclodextrin 20% (w/v) HP-β-CD in WaterIV, IP, POForms inclusion complexes to enhance solubility.[3][10]
Suspension Vehicle 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in WaterPO, IPFor insoluble compounds. Methylcellulose provides viscosity to prevent settling, and Tween 80 acts as a wetting agent.[7]
Oil-based Corn Oil or Sesame OilPO, SC, IMSuitable for highly lipophilic compounds.[8]

PART 2: Formulation Workflow and Protocols

The results from the solubility screen will guide you to the appropriate formulation protocol. The following workflow provides a clear decision-making path.

Formulation Selection Workflow

G start Start: Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) sol_screen Perform Empirical Solubility Screen (Part 1.2) start->sol_screen eval Is Compound Soluble in Desired Vehicle? sol_screen->eval protocol_a Protocol A: Co-Solvent Formulation (Clear Solution) eval->protocol_a  Yes (e.g., >5 mg/mL in PEG 400 vehicle) protocol_b Protocol B: Suspension Formulation (Uniform Suspension) eval->protocol_b  No (Insoluble in acceptable vehicles) end_a Final QC: Visual Inspection, pH Check protocol_a->end_a end_b Final QC: Visual Inspection, Particle Homogeneity protocol_b->end_b admin_iv Suitable for IV, IP, PO admin_po Suitable for PO, IP end_a->admin_iv end_b->admin_po

Caption: Formulation selection workflow for 1H-indazole-4-carboxamide.

Protocol A: Co-Solvent Formulation (e.g., for a 5 mg/kg Dose)

This protocol is ideal if solubility screening shows that 1H-indazole-4-carboxamide is soluble at the target concentration in a co-solvent system. This example uses a common and generally safe vehicle for multiple routes of administration.[8][9]

Objective: To prepare a 0.5 mg/mL clear solution for a 5 mg/kg dose administered at 10 mL/kg.

Materials:

  • 1H-indazole-4-carboxamide

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400), USP grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (15 mL) and syringes/filters

Procedure:

  • Calculate Required Mass: For 10 mL of a 0.5 mg/mL solution, you will need 5 mg of 1H-indazole-4-carboxamide. It is best practice to prepare a slight overage (e.g., 12 mL total volume, requiring 6 mg of compound).

  • Initial Solubilization (The "Why"): Weigh 6 mg of the compound into a sterile 15 mL conical tube. Add 1.2 mL of DMSO (10% of the final volume). DMSO is a potent organic solvent used to initially dissolve the compound completely before dilution in the aqueous phase, preventing precipitation of the raw material.[6] Vortex until the solid is fully dissolved.

  • Co-solvent Addition (The "Why"): Add 3.6 mL of PEG 400 (30% of the final volume). PEG 400 acts as a bridge between the highly organic DMSO and the aqueous saline, ensuring the compound remains in solution upon final dilution.[11] Vortex thoroughly for 1 minute. The solution should remain clear.

  • Aqueous Dilution (The "Why"): Slowly add 7.2 mL of sterile saline (60% of the final volume) to the tube, vortexing gently during the addition. Adding the aqueous phase last and slowly is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Homogenization & Sterilization: Mix the final solution by gentle inversion. For intravenous (IV) administration, the solution MUST be sterile filtered through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile vial. This is a critical step for aseptic delivery.[12]

  • Quality Control: Visually inspect the final formulation against a light and dark background. It should be a clear, particle-free solution. Document the final concentration, date, and storage conditions (typically 2-8°C, protected from light).

Protocol B: Micronized Suspension Formulation (e.g., for a 25 mg/kg Dose)

This protocol is necessary when the compound's solubility is too low to achieve the desired dose in a solution, particularly for oral (PO) or intraperitoneal (IP) administration.

Objective: To prepare a 2.5 mg/mL uniform suspension for a 25 mg/kg dose administered at 10 mL/kg.

Materials:

  • 1H-indazole-4-carboxamide

  • Methylcellulose (e.g., 400 cP), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile deionized water

  • Mortar and pestle or homogenizer

  • Sterile conical tubes (15 mL)

Procedure:

  • Prepare the Vehicle (The "Why"): First, prepare a 0.5% methylcellulose vehicle with 0.1% Tween 80. For 10 mL:

    • Heat ~5 mL of sterile water to 60-70°C. Add 50 mg of methylcellulose and stir until dispersed.

    • Add 5 mL of cold sterile water and continue stirring at 2-8°C until a clear, viscous solution forms.

    • Add 10 µL of Tween 80 and mix. This vehicle provides viscosity to keep particles suspended and includes a wetting agent (Tween 80) to ensure the hydrophobic drug particles disperse rather than clump.[7]

  • Calculate Required Mass: For 10 mL of a 2.5 mg/mL suspension, you need 25 mg of 1H-indazole-4-carboxamide. Prepare a slight overage (e.g., 12 mL, requiring 30 mg).

  • Particle Size Reduction (The "Why"): Weigh 30 mg of the compound and place it in a small mortar. Add a few drops of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This step, known as levigation, is critical for reducing particle size and ensuring a homogenous suspension, which directly impacts absorption and dosing consistency.

  • Geometric Dilution: Gradually add more of the vehicle to the paste in small increments, mixing thoroughly after each addition, until the entire volume (12 mL) has been incorporated. This technique ensures the drug is evenly dispersed throughout the vehicle.

  • Final Homogenization: Transfer the suspension to a sterile 15 mL conical tube. Vortex vigorously before each animal is dosed to guarantee uniform particle distribution.

  • Quality Control: Visually inspect the suspension. It should appear uniform and free of large clumps. Note that some settling over time is expected; the key is that it easily re-suspends with gentle agitation.

PART 3: Administration Guidelines for Murine Models

Adherence to established guidelines for substance administration in mice is paramount for animal welfare and data validity.[7][12][13]

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Bolus Volume (mL/kg)Recommended Volume (mL/kg)Recommended Needle GaugeKey Considerations
Intravenous (IV) 5527-30 GBolus injection into the lateral tail vein. Formulation must be a sterile, clear solution.[7]
Intraperitoneal (IP) 201025-27 GInject into the lower right abdominal quadrant to avoid the cecum and bladder.[12]
Oral Gavage (PO) 201020-22 G (ball-tipped)Requires proper training to prevent esophageal or tracheal injury.[13]
Subcutaneous (SC) 201025-27 GInject into a tented fold of skin, typically over the back or flank.

Causality Note: The maximum volumes are specified to prevent adverse events. Excessive volume via IP injection can cause discomfort and pressure on internal organs, while excessive IV volume can lead to cardiac overload.[13] Using the smallest possible volume and needle size minimizes stress and pain.[12]

References

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Wiley.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Routes and Volumes of Administr
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • 1H-Indazole-4-carboxamide. (n.d.). PubChem.
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (n.d.). Springer.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (n.d.). PMC.
  • Administration Of Drugs and Experimental Compounds in Mice and R
  • Solubilizing Excipients in Oral and Injectable Formul
  • How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. (n.d.). Benchchem.

Sources

Application

Application Note: Preparation and Handling of 1H-Indazole-4-Carboxamide Derivatives for Cell Culture

Executive Summary 1H-indazole-4-carboxamide and its functionalized derivatives represent a highly potent class of small-molecule inhibitors. In drug discovery, this chemical scaffold is most notably recognized for its ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indazole-4-carboxamide and its functionalized derivatives represent a highly potent class of small-molecule inhibitors. In drug discovery, this chemical scaffold is most notably recognized for its role in the selective inhibition of Enhancer of Zeste Homolog 2 (EZH2)[1], as well as Fibroblast Growth Factor Receptors (FGFRs)[2]. Due to their planar aromatic ring systems and specific hydrogen-bonding motifs, these compounds present unique physicochemical challenges, particularly regarding aqueous solubility and structural stability during in vitro assays[3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating methodology for the preparation, handling, and cell culture application of 1H-indazole-4-carboxamide stock solutions. By emphasizing the causality behind each experimental choice, this guide ensures maximum compound integrity and reproducible pharmacological data.

Scientific Context & Mechanism of Action

The biological utility of the 1H-indazole-4-carboxamide scaffold is heavily tied to epigenetic modulation and kinase inhibition. Epigenetic modifications, such as histone methylation, are critical regulators of cell proliferation and survival; dysregulation of these processes is a hallmark of many cancers[4].

Derivatives like EPZ-6438 (Tazemetostat) and EPZ005687 utilize the 1H-indazole-4-carboxamide core to function as S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, the catalytic subunit of the Polycomb Repressor Complex 2 (PRC2)[1]. By inhibiting EZH2, these compounds prevent the trimethylation of lysine 27 on histone H3 (H3K27me3), thereby reactivating silenced tumor suppressor genes and inducing apoptosis in genetically defined cancers, such as SMARCB1-deleted malignant rhabdoid tumors[1].

EZH2_Pathway EZH2 EZH2 (PRC2 Complex) H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Trimethylation TumorSuppressor Tumor Suppressor Genes (Silenced) H3K27me3->TumorSuppressor Represses Apoptosis Cell Differentiation & Tumor Regression TumorSuppressor->Apoptosis Reactivation via Inhibition Indazole 1H-Indazole-4-Carboxamides (e.g., EPZ-6438) Indazole->EZH2 Inhibits (SAM-competitive)

Fig 1. Mechanism of EZH2 inhibition by 1H-indazole-4-carboxamides leading to tumor regression.

Physicochemical Properties & Solubility Profiling

To formulate an effective dissolution protocol, one must understand the inherent properties of the scaffold. The amide linkage in 1H-indazole-4-carboxamide enhances metabolic stability but also facilitates strong intermolecular hydrogen bonding and π−π stacking[3]. This severely limits aqueous solubility, necessitating the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties of the 1H-Indazole-4-Carboxamide Core

PropertyValueClinical / Experimental Implication
Molecular Formula C8H7N3O[5]Core scaffold; derivatives add significant bulk.
Molecular Weight 161.16 g/mol [5]Base MW; functionalized inhibitors often exceed 500 g/mol .
XLogP3 0.4 (Core)[5]Highly lipophilic in derivative forms; requires DMSO for stock.
H-Bond Donors/Acceptors 2 / 2[5]Prone to aggregation in aqueous media if not properly diluted.

Protocol 1: Preparation of 10 mM Master Stock Solution

The following methodology outlines the creation of a stable, sterile 10 mM master stock solution.

Workflow Step1 1. Equilibration (Warm to Room Temp) Step2 2. Weighing (Analytical Balance) Step1->Step2 Step3 3. Primary Dissolution (Anhydrous DMSO) Step2->Step3 Step4 4. Homogenization (Vortex / Water Bath Sonication) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE Filter) Step4->Step5 Step6 6. Aliquoting & Purging (Amber Vials, Argon Gas) Step5->Step6 Step7 7. Cryopreservation (Store at -20°C to -80°C) Step6->Step7

Fig 2. Standardized workflow for the preparation of 1H-indazole-4-carboxamide stock solutions.

Step-by-Step Methodology & Causality

Step 1: Equilibration

  • Action: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient moisture via condensation. Because 1H-indazole-4-carboxamides are highly hydrophobic, introduced water will drastically lower the solubility threshold of the subsequent DMSO solution, leading to micro-precipitation.

Step 2: Weighing

  • Action: Weigh the desired mass using a calibrated analytical balance (e.g., 1.61 mg for 1 mL of 10 mM stock of the core scaffold, adjust based on the specific derivative's MW). Use anti-static weigh boats.

  • Causality: Static charge can cause fine powders of planar aromatic compounds to disperse, leading to inaccurate concentration calculations and irreproducible assay results.

Step 3: Primary Dissolution

  • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity, sterile) to the compound.

  • Causality: DMSO disrupts the strong intermolecular hydrogen bonds of the amide linkage[3]. Standard laboratory DMSO rapidly absorbs atmospheric moisture. Using anhydrous DMSO ensures the solvent retains its maximum solvating power, preventing the compound from "crashing out" over time.

Step 4: Homogenization

  • Action: Vortex for 30 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Causality: Mechanical agitation provides the activation energy required to overcome the lattice energy of the crystalline compound.

Step 5: Sterile Filtration

  • Action: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

  • Causality: PTFE is highly chemically resistant and exhibits ultra-low non-specific binding for hydrophobic small molecules. Using Polyethersulfone (PES) or Nylon filters can result in significant loss of the active compound due to adsorption to the filter membrane.

Step 6: Aliquoting & Storage

  • Action: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber glass or opaque polypropylene vials. Purge the headspace of each vial with Argon gas before sealing. Store at -20°C (short-term) or -80°C (long-term).

  • Causality:

    • Amber vials: Protects the light-sensitive indazole core from photo-degradation.

    • Argon purge: Displaces oxygen and moisture, preventing oxidative degradation of the carboxamide group.

    • Single-use aliquots: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the compound out of solution and permanently altering the stock concentration.

Protocol 2: Cell Culture Treatment & Dilution Strategy

Introducing a highly concentrated, hydrophobic stock solution directly into aqueous culture media (e.g., DMEM or RPMI) will cause immediate precipitation. A serial dilution strategy is mandatory.

Table 2: Recommended Dilution Strategy for Cell Culture Assays

StageSolventTarget ConcentrationNotes
Master Stock Anhydrous DMSO10 mMStored at -20°C to -80°C.
Intermediate Stock Anhydrous DMSO1 mM (10x dilution)Prepare fresh on the day of the assay.
Working Solution Culture Media (Serum-free)10 µM (100x dilution)Mix vigorously. Compound is now in aqueous phase.
Final Assay Well Culture Media (with Serum)1 µM (10x dilution)Final DMSO concentration is 0.01% .
  • Causality of Dilution: By stepping down the concentration in DMSO first, and then diluting into a large volume of media under rapid agitation, the compound is dispersed before it can nucleate and crystallize. Maintaining the final DMSO concentration below 0.1% (v/v) ensures that observed phenotypic changes (e.g., apoptosis) are due to target inhibition (e.g., EZH2) and not solvent cytotoxicity[1].

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the experimental data, the assay must be a self-validating system. Implement the following controls:

  • Solubility Validation (Microscopic QC):

    • Mechanism: 1 hour post-treatment, inspect the cell culture wells under a phase-contrast microscope at 40x magnification.

    • Validation: The absence of needle-like micro-crystals or amorphous precipitates validates that the dilution strategy was successful and the cells are exposed to the intended nominal concentration.

  • Biological Validation (Mechanistic Readout):

    • Mechanism: For EZH2-targeting 1H-indazole-4-carboxamides, perform a Western blot on cell lysates targeting H3K27me3[1][4].

    • Validation: A dose-dependent decrease in H3K27me3 levels confirms that the compound is fully dissolved, cell-permeable, and biologically active.

  • Vehicle Toxicity Control:

    • Mechanism: Treat a control group of cells with the exact final concentration of DMSO used in the highest drug dose (e.g., 0.1%), without the compound.

    • Validation: If the vehicle control shows >95% viability, any cell death observed in the treatment groups is definitively attributed to the 1H-indazole-4-carboxamide derivative.

References

  • PubChem. 1H-Indazole-4-carboxamide | C8H7N3O | CID 57487270.
  • Benchchem. 1H-Indazole-4-carboxylic Acid | 677306-38-6. Benchchem.
  • Proceedings of the National Academy of Sciences (PNAS). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. PNAS.
  • National Institutes of Health (NIH) / PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH.
  • International Journal for Innovative Research in Science & Technology (IJIRT). Design, synthesis, and biological assessment of a novel 1H-benzopyrazole derivative as an antimicrobial QSI and dual anticancer. IJIRT.
  • Google Patents. WO2011140325A1 - Indazoles.

Sources

Application

High-Resolution Mass Spectrometry Protocol for Metabolite Tracking of 1H-Indazole-4-Carboxamide Derivatives

Introduction & Scientific Rationale The 1H-indazole-4-carboxamide scaffold is a privileged pharmacophore widely utilized in oncology and medicinal chemistry, particularly in the design of poly (ADP-ribose) polymerase (PA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1H-indazole-4-carboxamide scaffold is a privileged pharmacophore widely utilized in oncology and medicinal chemistry, particularly in the design of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors [2]. Comprehensive in vitro and in vivo metabolite tracking of this core structure [1] is critical for understanding its pharmacokinetics, clearance mechanisms, and potential toxicological liabilities.

However, identifying phase I and phase II metabolites of this scaffold presents unique analytical challenges:

  • Positional Isomerism: Hydroxylation of the indazole ring can occur at multiple positions (e.g., C3, C5, C6, C7). These isomers yield identical exact masses and highly similar MS/MS spectra. Baseline chromatographic separation via a shallow gradient is the only reliable method to distinguish them prior to NMR confirmation.

  • Labile Moieties vs. Stable Cores: The primary carboxamide group is highly labile, whereas the fused aromatic indazole ring is highly stable. This requires a dynamic, multi-tiered fragmentation strategy to elucidate structural modifications accurately.

Experimental Causality & System Validation (E-E-A-T)

As a self-validating system, this protocol is built on three pillars of experimental causality:

  • Ionization Mode (ESI+): The indazole ring contains a pyrazole-like nitrogen that acts as a strong hydrogen-bond acceptor, efficiently protonating in acidic mobile phases (0.1% formic acid). The carboxamide group further stabilizes the positive charge, making Electrospray Ionization Positive (ESI+) mode the optimal choice for maximum sensitivity.

  • Stepped Normalized Collision Energy (NCE): To capture both the labile loss of ammonia (-17 Da) from the carboxamide and the high-energy cleavage of the indazole core (loss of HCN, -27 Da), a stepped NCE (e.g., 20, 40, 60 eV) is employed in a single Data-Dependent Acquisition (DDA) MS/MS scan.

  • Self-Validating Controls: To ensure trustworthiness, the assay mandates a 0-minute control (to rule out chemical degradation), a No-NADPH control (to confirm CYP450-mediated metabolism), and a Positive Control (e.g., Verapamil) to verify microsomal viability. Accurate mass measurements (<5 ppm error) and isotope distribution similarity are strictly enforced [3].

Mandatory Visualizations

Workflow A 1. Incubation (HLMs + NADPH) B 2. Quenching (Cold ACN) A->B C 3. UHPLC (C18 Separation) B->C D 4. HRMS (ESI+, DDA) C->D E 5. Processing (Mass Defect Filter) D->E

Figure 1: Self-validating LC-HRMS workflow for 1H-indazole-4-carboxamide metabolite tracking.

Fragmentation Parent [M+H]+ m/z 162.0662 F1 [M+H-NH3]+ m/z 145.0396 Parent->F1 -NH3 (Low CE) F3 [M+H-NH3-CO-HCN]+ m/z 90.0338 Parent->F3 Direct Cleavage F2 [M+H-NH3-CO]+ m/z 117.0447 F1->F2 -CO (Med CE) F2->F3 -HCN (High CE)

Figure 2: ESI+ MS/MS fragmentation pathway of the 1H-indazole-4-carboxamide core.

Step-by-Step Experimental Protocol

Step 1: In Vitro Microsomal Incubation
  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL.

  • Spike the 1H-indazole-4-carboxamide test compound (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to prevent CYP450 inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C with gentle shaking for 60 minutes.

Step 2: Sample Quenching & Extraction
  • Terminate the reaction by adding 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 5% ACN in water for injection.

Step 3: LC-HRMS Acquisition
  • Inject 5 µL of the reconstituted sample onto a UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).

  • Execute the separation using the parameters outlined in Table 1 .

  • Acquire mass spectra using the Data-Dependent Acquisition (DDA) parameters detailed in Table 2 .

Step 4: Data Processing via Mass Defect Filtering (MDF)
  • Import the raw data into metabolite identification software (e.g., Compound Discoverer or MassMetaSite).

  • Apply a Mass Defect Filter (MDF) centered around the exact mass of the parent compound (± 50 mDa window) to eliminate endogenous matrix background.

  • Cross-reference the filtered peaks against the expected biotransformation mass shifts listed in Table 3 .

Quantitative Data & Parameters

Table 1: UHPLC Gradient Parameters

Rationale: A shallow gradient is utilized specifically to resolve positional isomers of hydroxylated indazole metabolites.

ParameterSetting
Column Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Table 0-1 min: 2% B1-15 min: 2% to 40% B15-18 min: 40% to 95% B18-20 min: 95% B20-22 min: 2% B (Re-equilibration)
Table 2: HRMS Source and Acquisition Parameters

Rationale: Stepped collision energies ensure the capture of both labile peripheral modifications and stable core cleavages.

ParameterSetting
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode
Spray Voltage +3.5 kV
Capillary Temperature 320°C
Full MS Resolution 70,000 (at m/z 200)
MS/MS Resolution 17,500 (at m/z 200)
Stepped NCE 20, 40, 60 eV
Mass Range m/z 100 – 800
Dynamic Exclusion 5.0 seconds
Table 3: Common Biotransformations & Expected Mass Shifts

Note: Exact mass shifts are calculated based on the monoisotopic mass of the modifications.

BiotransformationPhaseFormula ShiftExact Mass Shift (Da)Expected MS/MS Impact
Hydroxylation I+O+15.9949+16 Da shift on core indazole fragments.
N-Dealkylation I-CₙH₂ₙVariableLoss of specific alkyl side chains; core remains intact.
Oxidation (N-oxide) I+O+15.9949Characteristic neutral loss of OH (-17 Da) in MS/MS.
Glucuronidation II+C₆H₈O₆+176.0321Neutral loss of 176 Da; yields aglycone fragment.
Sulfation II+SO₃+79.9568Neutral loss of 80 Da; yields aglycone fragment.

References

  • National Center for Biotechnology Information (PubChem). "1H-Indazole-4-carboxamide (CID 57487270)." PubChem Database. Available at:[Link]

  • Wang, C., et al. "Discovery of First-in-Class Dual PARP and EZH2 Inhibitors for Triple-Negative Breast Cancer with Wild-Type BRCA." Journal of Medicinal Chemistry, 2021, 64(17), 12630-12650. Available at:[Link]

  • Yuliana, M. E., et al. "Effects of uteroplacental insufficiency on growth-restricted rats with altered lung development: A metabolomic analysis." Frontiers in Pediatrics, 2022, 10, 952313. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oral Formulation Strategies for 1H-Indazole-4-Carboxamide Derivatives

A Guide for Preclinical Researchers Welcome to the technical support center for formulating 1H-indazole-4-carboxamide and its derivatives. As a Senior Application Scientist, I understand the significant challenges resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Preclinical Researchers

Welcome to the technical support center for formulating 1H-indazole-4-carboxamide and its derivatives. As a Senior Application Scientist, I understand the significant challenges researchers face when a promising compound is hindered by poor aqueous solubility, complicating oral gavage dosing in crucial preclinical studies. This guide is designed to provide you with a logical framework for troubleshooting these issues, offering practical, step-by-step protocols and explaining the scientific rationale behind each formulation strategy.

Many 1H-indazole-4-carboxamide derivatives, particularly those developed as kinase inhibitors, are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1][2] This means they often possess high membrane permeability but are limited by low aqueous solubility and/or a slow dissolution rate, which becomes the rate-limiting step for absorption and can lead to low and variable oral bioavailability.[3][4] This guide will help you navigate these challenges to develop a robust and reproducible formulation for your in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1H-indazole-4-carboxamide derivatives.

Q1: Why is my 1H-indazole-4-carboxamide derivative poorly soluble in aqueous vehicles?

A1: The solubility challenge is rooted in the molecule's physicochemical properties. The 1H-indazole ring is a planar, aromatic system, which is inherently hydrophobic. While the carboxamide group and indazole nitrogens can participate in hydrogen bonding, the overall lipophilicity of the scaffold, especially when combined with other lipophilic substituents common in kinase inhibitors, leads to low solubility in polar solvents like water or standard buffers.[5] Compounds with high lipophilicity (LogP > 5) and high molecular weight (>500) often present these solubility issues.[6][7]

Q2: I have a new batch of my compound. What is the very first step I should take to try and dissolve it for an oral gavage study?

A2: The most direct first step is to attempt a simple aqueous suspension. This is a common and often preferred starting point for preclinical toxicology studies because it introduces fewer confounding variables from complex excipients. A standard vehicle for this is 0.5% to 1% methylcellulose (MC) with 0.1% to 0.2% Tween 80 in purified water. The methylcellulose acts as a suspending agent to prevent rapid settling, while the Tween 80 acts as a wetting agent to ensure the hydrophobic particles are properly dispersed.[8]

Q3: My simple suspension isn't working. What are the main categories of formulation strategies I can explore next?

A3: If a simple suspension is insufficient, you can explore several "enabling" formulation strategies. These can be broadly categorized as:

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility by converting the molecule to its more soluble salt form.[5][9][10]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., PEG 400, propylene glycol) to the aqueous vehicle can increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[11][12][13]

  • Complexation (Cyclodextrins): Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the drug molecule, forming an inclusion complex that is more water-soluble.[4][11]

  • Lipid-Based Formulations: These systems dissolve the compound in oils, surfactants, and co-solvents. They range from simple oil solutions to Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut, enhancing solubilization and absorption.[3][11][14][15]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron (nanosuspension) or micron level (micronization) increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[11][16][17]

Q4: With so many options, how do I choose the right formulation strategy for my specific compound and study?

A4: The choice is a multi-factorial decision guided by the compound's properties and the study's goals. Key considerations include:

  • Physicochemical Properties: What is the compound's pKa, LogP, and melting point? An acidic or basic compound is a good candidate for pH modification. A highly lipophilic compound may be best suited for a lipid-based formulation.[6]

  • Required Dose: High-dose requirements may preclude the use of co-solvents or cyclodextrins due to toxicity or volume constraints.

  • Study Type: For early pharmacokinetic (PK) screening, a simple solution (e.g., using co-solvents) might be acceptable. For later-stage toxicology studies, regulatory agencies often prefer simpler formulations like suspensions to minimize excipient-related effects.[6]

  • Development Timeline: Creating a stable nanosuspension or a fully optimized SEDDS is more time-consuming than preparing a simple co-solvent system.[6]

Q5: How can I quantitatively measure the solubility of my compound in a new formulation?

A5: Visual inspection is not sufficient. A robust analytical method is required. The most common approach is the "shake-flask" method followed by concentration analysis.[18] An excess of the compound is added to the formulation vehicle, agitated (e.g., on a shaker at a controlled temperature) for a set period (typically 24-48 hours) to reach equilibrium. The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is then quantified, typically using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[19][20]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during formulation development.

Problem: My compound precipitates out of the vehicle, either immediately after preparation or during storage.

Potential Cause Explanation & Causality Recommended Solution & Rationale
Supersaturation & Crashing You may have created a temporary supersaturated solution, especially with co-solvents or pH adjustment, that is not thermodynamically stable. As the system equilibrates, the excess drug precipitates.1. Add a precipitation inhibitor: Incorporate a polymer like HPMC or PVP into your co-solvent or pH-adjusted formulation. These polymers can maintain the supersaturated state for a longer duration.[4] 2. Reduce the drug concentration: Work below the determined equilibrium solubility for that vehicle.
Insufficient Wetting/Dispersion In a suspension, hydrophobic drug particles can agglomerate and settle quickly if not properly wetted. This can be mistaken for precipitation.1. Optimize surfactant concentration: Increase the concentration of your wetting agent (e.g., Tween 80) incrementally. 2. Improve homogenization: Use higher-energy mixing methods like sonication or a high-shear homogenizer to break up agglomerates.
Temperature Effects Solubility is often temperature-dependent. A compound dissolved at a slightly elevated temperature to speed up dissolution may precipitate when it cools to room temperature.1. Prepare the formulation at ambient temperature: Allow sufficient time for dissolution/dispersion without heating. 2. Conduct stability testing: Store the formulation at the intended use and storage temperatures (e.g., 4°C and room temp) and visually inspect for precipitation over time.

Problem: I'm observing high variability in my animal PK (pharmacokinetic) studies.

Potential Cause Explanation & Causality Recommended Solution & Rationale
Inhomogeneous Suspension If the suspension is not uniform, the dose administered to each animal can vary significantly. This is a major cause of inconsistent exposure.1. Ensure uniform particle size: Use micronization or nano-milling to achieve a narrow particle size distribution.[16] 2. Improve the suspension vehicle: Increase the viscosity of the vehicle (e.g., use a higher concentration of methylcellulose) to slow settling. 3. Standardize dosing procedure: Always vortex the bulk suspension vigorously immediately before drawing up each individual dose.
Dissolution Rate Limitation The drug may be dissolving too slowly and variably in the GI tract. This is a classic issue for BCS Class II/IV compounds.[2]1. Switch to a solution-based formulation: Use a co-solvent, cyclodextrin, or lipid-based system to pre-dissolve the drug. This eliminates dissolution as a variable.[11][14] 2. Reduce particle size: A nanosuspension will dramatically increase the dissolution rate, often leading to more consistent absorption.[16]
Food Effects The presence or absence of food in the animal's stomach can drastically alter GI physiology (pH, bile salts) and affect the absorption of lipophilic drugs, especially when dosed as a suspension.1. Use a lipid-based formulation: These formulations can mimic the positive food effect and often lead to more consistent absorption regardless of the animal's prandial state.[14][15] 2. Standardize fasting/feeding protocols: Ensure all animals are treated under identical conditions relative to their last feeding.

Problem: The required dose is too high for the concentration I can achieve in a reasonable dosing volume.

Potential Cause Explanation & Causality Recommended Solution & Rationale
Poor Intrinsic Solubility The compound's inherent low solubility limits the maximum concentration achievable in any given vehicle.1. Develop a high-concentration nanosuspension: Nanosuspensions can often be formulated at much higher concentrations (e.g., >50 mg/mL) than solutions. 2. Use an advanced lipid system: Self-Microemulsifying Drug Delivery Systems (SMEDDS) can often dissolve high concentrations of lipophilic drugs.[12]
Vehicle Toxicity/Volume Limits Co-solvents like PEG 400 or cyclodextrins have limits on the amount that can be safely administered, restricting the final concentration. Dosing volumes are also limited (e.g., typically ≤10 mL/kg in rats).1. Explore solid dispersions: Create an amorphous solid dispersion of the drug in a polymer matrix.[21][22] This powder can then be suspended in a simple aqueous vehicle at a high concentration, allowing for a high dose in a small volume. 2. Split the dose: If feasible for the study design, administer the total daily dose in two separate gavages.

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for preparing common formulations. Always begin with small test batches to confirm compatibility and solubility before scaling up.

Protocol 1: Preparation of a Standard Suspension Vehicle

This protocol creates a 0.5% Methylcellulose / 0.2% Tween 80 (w/v) vehicle, a widely used standard for oral gavage of poorly soluble compounds.

Materials:

  • Methylcellulose (viscosity ~400 cP)

  • Tween 80 (Polysorbate 80)

  • Purified Water (e.g., Milli-Q)

  • Stir plate and magnetic stir bar

  • Glass beaker or bottle

Procedure:

  • Heat approximately half of the final required volume of purified water to 60-70°C.

  • While stirring, slowly sprinkle the methylcellulose powder onto the surface of the hot water to ensure each particle is wetted and prevent clumping.

  • Continue stirring for 15-20 minutes until a uniform dispersion is formed.

  • Add the remaining volume of cold purified water (or ice) to the hot dispersion. This rapid cooling is critical for the methylcellulose to dissolve properly.

  • Continue stirring at room temperature or in an ice bath until the solution is clear and viscous.

  • Add the Tween 80 to the methylcellulose solution and stir until fully dissolved.

  • To prepare the final drug suspension, weigh the required amount of your 1H-indazole-4-carboxamide derivative and add it to the vehicle. Homogenize thoroughly using a vortex mixer or sonicator immediately before dosing.

Protocol 2: Preparation of a Co-Solvent Formulation (Example: 20% PEG 400)

This protocol outlines the preparation of a solution using a co-solvent system. The percentages can and should be optimized for your specific compound.

Materials:

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water or Saline

  • Glass vial or beaker

  • Vortex mixer or sonicator

Procedure:

  • Weigh the required amount of your 1H-indazole-4-carboxamide derivative into the vial.

  • Add the required volume of PEG 400 to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved in the PEG 400. Gentle warming (37°C) may be used to aid dissolution, but be cautious of potential precipitation upon cooling.[5]

  • Once the compound is dissolved, add the required volume of water or saline dropwise while vortexing to bring the formulation to the final volume and concentration. Adding the aqueous phase slowly is crucial to prevent the compound from "crashing out" of the solution.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate.

Protocol 3: Kinetic Solubility Assessment using HPLC

This protocol determines the equilibrium solubility of your compound in a chosen vehicle.

Materials:

  • Your 1H-indazole-4-carboxamide derivative

  • Chosen formulation vehicle(s)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • HPLC system with UV or MS detector

  • Appropriate filters (e.g., 0.22 µm PVDF) if using filtration

Procedure:

  • Add an excess amount of the solid compound to a pre-determined volume of the test vehicle in a microcentrifuge tube (e.g., add 5 mg to 1 mL). The goal is to have undissolved solid remaining at the end.

  • Seal the tubes and place them on a rotator inside an incubator set to a specific temperature (e.g., 25°C or 37°C).

  • Agitate for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, separate the solid from the liquid phase. Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes.[5]

  • Carefully collect the supernatant, being sure not to disturb the solid pellet. Note: Filtration can sometimes be used, but be aware that the compound may adsorb to the filter material, leading to an underestimation of solubility.[19]

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration that falls within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Part 4: Data Visualization & Advanced Strategy

Formulation Strategy Comparison

The table below summarizes the key characteristics of different formulation approaches to aid in your selection process.

Formulation ApproachKey Advantage(s)Key Disadvantage(s)Best For...
Aqueous Suspension Simple, low excipient load, preferred for toxicology.High PK variability, risk of poor/incomplete absorption, dose inhomogeneity.Early toxicology, compounds with moderate solubility, dose-ranging studies.
pH Adjustment Can dramatically increase solubility for ionizable drugs.Risk of precipitation in the neutral pH of the gut, potential for GI irritation.Weakly acidic or basic compounds where a stable salt can be formed.
Co-solvent Solution Easy and fast to prepare, eliminates dissolution rate as a variable.Potential for in vivo precipitation upon dilution, excipient toxicity at high concentrations.Rapid PK screening, low-dose studies.
Cyclodextrin Solution High solubilization capacity, can improve stability.Potential for renal toxicity (dose-dependent), can be expensive, competition with bile salts.[7]Potent, low-dose compounds; when co-solvents cause toxicity.
Lipid-Based (SEDDS) Excellent for lipophilic drugs, can enhance lymphatic uptake, may reduce food effects.[11][14]Complex to develop and characterize, potential for GI side effects.BCS Class II/IV lipophilic compounds, improving consistency of absorption.
Nanosuspension Increases dissolution velocity, can be formulated at high concentrations, suitable for IV/oral use.Requires specialized equipment (milling, homogenization), potential for physical instability (crystal growth).High-dose studies, bridging from preclinical to clinical development.
Diagrams for Workflow and Mechanisms

Below are diagrams created using Graphviz to visualize key decision-making processes and scientific concepts.

Formulation_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Selection start Start: Poorly Soluble 1H-Indazole-4-Carboxamide physchem Determine Physicochemical Properties (pKa, LogP, m.p.) start->physchem dose Define Target Dose & Study Type (PK, Tox) physchem->dose suspension Attempt Simple Suspension (0.5% MC, 0.2% Tween 80) dose->suspension decision1 Is compound ionizable? ph_adjust Screen pH-Adjusted Buffers decision1->ph_adjust Yes cosolvent Screen Co-solvents (PEG400, PG) decision1->cosolvent No suspension->decision1 decision2 Is exposure adequate & consistent? ph_adjust->decision2 lipid Screen Lipid Vehicles (Oils, Surfactants) cosolvent->lipid lipid->decision2 advanced Advanced Formulation (Nanosuspension, SEDDS, Solid Dispersion) decision2->advanced No final Select Lead Formulation for In Vivo Study decision2->final Yes advanced->final

Caption: A decision workflow for selecting an oral gavage formulation.

Caption: How surfactants form micelles to solubilize a hydrophobic drug.

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Inherent formulation issues of kinase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Oral Formulations for Preclinical Studies | Request PDF - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment - Frontiers. (n.d.). Retrieved March 25, 2026, from [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). University of Southern Denmark. Retrieved March 25, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews. Retrieved March 25, 2026, from [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved March 25, 2026, from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10). Retrieved March 25, 2026, from [Link]

  • 1H-Indazole-4-carboxamide | C8H7N3O | CID 57487270 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 25, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved March 25, 2026, from [Link]

  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i.... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Journal of Drug Delivery and Therapeutics. Retrieved March 25, 2026, from [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti. (n.d.). International Journal of Recent Trends in Science and Technology. Retrieved March 25, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved March 25, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ChemViews Magazine. Retrieved March 25, 2026, from [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research. Retrieved March 25, 2026, from [Link], (914-923)jm12.pdf

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Formulation of poorly soluble compounds - EMA. (2010, May 31). Retrieved March 25, 2026, from [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 25, 2026, from [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved March 25, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT - How Microparticles are Opening Doors to New Solutions for Oral Drug Delivery. (2022, September 1). Drug Development & Delivery. Retrieved March 25, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Improving drug solubility for oral delivery using solid dispersion - ResearchGate. (2017, August 14). Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for 1H-Indazole-4-Carboxamide Detection

Welcome to the technical support center for the sensitive and robust detection of 1H-indazole-4-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide, designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sensitive and robust detection of 1H-indazole-4-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your bioanalytical method development and validation. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the best starting Multiple Reaction Monitoring (MRM) transitions for 1H-indazole-4-carboxamide?

A1: For sensitive and specific detection, selecting the right MRM transitions is critical. For 1H-indazole-4-carboxamide, which has a monoisotopic mass of approximately 161.06 g/mol , the protonated precursor ion [M+H]⁺ will be m/z 162.1.

The fragmentation of the indazole carboxamide core typically involves the loss of the carboxamide group or cleavage within the indazole ring structure. Based on the fragmentation patterns of similar indazole-3-carboxamide structures, we can predict key product ions.[1]

Table 1: Predicted MRM Transitions for 1H-indazole-4-carboxamide

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE) - Starting PointRationale for Product Ion
162.1145.115-20 eVLoss of ammonia (NH₃) from the carboxamide group.
162.1117.125-35 eVLoss of the entire carboxamide group (-CONH₂) and subsequent fragmentation.
162.190.130-40 eVCleavage of the pyrazole ring within the indazole structure.

Protocol for MRM Optimization:

  • Prepare a 100-500 ng/mL solution of 1H-indazole-4-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a full scan (Q1 scan) to confirm the presence and isolation of the precursor ion at m/z 162.1.

  • Perform a product ion scan to identify the most abundant and stable fragment ions generated from the precursor.

  • For each promising product ion, optimize the collision energy to maximize its signal intensity.

  • Select the two or three most intense and specific product ions for your MRM transitions. The most intense transition should be used for quantification, and the others for confirmation.

Q2: I'm observing poor peak shape (fronting, tailing, or splitting) for 1H-indazole-4-carboxamide. What are the likely causes and solutions?

A2: Poor peak shape can compromise the accuracy and precision of your quantification.[2][3] The causes can be broadly categorized into chromatographic issues and issues with the sample itself.

Troubleshooting Poor Peak Shape:

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and active sites on the column, such as residual silanols. This is common for basic compounds like indazoles.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competing base, like 0.1% formic acid or acetic acid, to the mobile phase to protonate the analyte and minimize interactions with silanols.[4]

      • Column Choice: Use a column with high-purity silica and end-capping to reduce the number of available silanol groups. Phenyl-hexyl or embedded polar group (EPG) phases can also provide alternative selectivity and improved peak shape for aromatic and polar compounds.[5]

      • Increase Ionic Strength: A small amount of buffer, such as 5-10 mM ammonium formate or ammonium acetate, can also improve peak shape.

  • Peak Fronting:

    • Cause: Often caused by column overload, where too much sample is injected for the column's capacity.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute the Sample: If the concentration is high, dilute the sample before injection.

  • Peak Splitting:

    • Cause: This can be due to a partially blocked column frit, a void in the column packing, or a mismatch between the injection solvent and the initial mobile phase conditions.[3]

    • Solution:

      • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a much stronger solvent can cause the analyte to travel through the column in a distorted band.

      • Column Health: If the problem persists, try flushing the column or replacing it if it has reached the end of its lifespan. An in-line filter can help prevent frit blockage.[3]

Experimental Workflow for Peak Shape Troubleshooting:

Caption: Troubleshooting workflow for poor peak shape.

Q3: My assay is not sensitive enough. How can I increase the signal-to-noise ratio for 1H-indazole-4-carboxamide?

A3: Achieving a low limit of quantification (LLOQ) is crucial for many applications.[6] A low signal-to-noise ratio can be due to a weak signal or high background noise.

Strategies to Enhance Sensitivity:

  • Mass Spectrometer Optimization:

    • Source Parameters: The Electrospray Ionization (ESI) source parameters have a significant impact on signal intensity. Systematically optimize the following:

      • Gas Temperatures (Drying and Nebulizing): Proper temperatures ensure efficient desolvation of the droplets containing your analyte.[7]

      • Gas Flow Rates: The nebulizer gas flow affects droplet size, while the drying gas flow aids in solvent evaporation.

      • Capillary Voltage: This voltage is critical for the initial charging of the droplets.

    • Scheduled MRM: If you are analyzing multiple compounds, using scheduled MRM can increase the dwell time for each transition, thereby improving the signal-to-noise ratio.[8]

  • Chromatographic Improvements:

    • Sharper Peaks: A taller, narrower peak will have a better signal-to-noise ratio than a broad, flat peak. Improve peak shape using the strategies in Q2.

    • Gradient Optimization: A steeper gradient can lead to sharper peaks, but may also cause co-elution with matrix components. A shallower gradient can improve separation from interferences.

  • Sample Preparation:

    • Enrichment: Use Solid Phase Extraction (SPE) to concentrate your analyte and remove interfering matrix components.

    • Reduce Matrix Effects: Matrix effects, particularly ion suppression, can significantly reduce your analyte signal.[9] See Q4 for a more detailed discussion.

Q4: I suspect matrix effects are impacting my results. How can I diagnose and mitigate them?

A4: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[9][10] This can severely impact the accuracy and reproducibility of your assay.

Diagnosing Matrix Effects:

The most common method is the post-extraction spike analysis:

  • Extract a blank matrix sample (a sample without the analyte).

  • Extract a neat solution of the analyte at a known concentration.

  • Spike the extracted blank matrix with the analyte at the same concentration as the neat solution.

  • Compare the peak area of the post-extraction spike sample to the peak area of the neat solution.

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigating Matrix Effects:

  • Improve Chromatographic Separation: Adjust your LC method to separate the analyte from the interfering matrix components. This is often the most effective strategy.[11]

  • More Efficient Sample Preparation:

    • Protein Precipitation (PPT): This is a simple but less clean method.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid Phase Extraction (SPE): Provides the most thorough cleanup and can be used to concentrate the analyte.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may also reduce the analyte concentration below the LLOQ.

Caption: Workflow for diagnosing and mitigating matrix effects.

Troubleshooting Guide

Table 2: Common Problems and Solutions for 1H-indazole-4-carboxamide Analysis

ProblemPotential Cause(s)Recommended Action(s)
No or Low Signal 1. Incorrect MS parameters (polarity, transitions).2. Clogged or misplaced ESI needle.3. LC flow not reaching the MS.4. Analyte degradation.1. Verify MS method: positive polarity, correct MRM transitions, and optimized source parameters.[8]2. Check the ESI needle for clogs and proper positioning. Observe the spray.[13]3. Check for leaks in the LC system and ensure fittings are secure.4. Prepare fresh samples and standards.
Inconsistent Retention Times 1. Insufficient column equilibration.2. Air bubbles in the pump.3. Inconsistent mobile phase composition.1. Ensure the column is equilibrated for at least 10 column volumes before each run, especially with gradient methods.[8]2. Purge the LC pumps.3. Prepare fresh mobile phase and ensure it is properly mixed and degassed.
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. In-source fragmentation.[14]1. Use high-purity solvents and additives. Flush the LC system.[8]2. Clean the ion source according to the manufacturer's instructions.3. Reduce source fragmentation by optimizing cone/fragmentor voltage.
Carryover 1. Analyte adsorption in the autosampler or column.2. Insufficient needle wash.1. Use a stronger needle wash solution. Include an organic solvent like isopropanol.2. Inject a blank sample after a high-concentration sample to assess carryover.3. Consider using a different column or deactivating the autosampler components.

Scientific Integrity and Validation

All methods developed should be validated according to established guidelines to ensure data reliability for regulatory decisions.[15][16] The International Council for Harmonisation (ICH) M10 guideline and FDA guidance on bioanalytical method validation provide a comprehensive framework.[6][17][18][19]

Key validation parameters include:

  • Selectivity and Specificity: The ability to detect the analyte without interference from matrix components.

  • Accuracy and Precision: Should be within ±15% (±20% at the LLOQ).[20]

  • Calibration Curve: A minimum of 6-8 non-zero calibrators should be used.[6]

  • Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, bench-top, long-term storage).[21]

By following these troubleshooting and validation principles, researchers can develop robust and sensitive LC-MS/MS methods for the accurate quantification of 1H-indazole-4-carboxamide in various biological matrices.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]

  • ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • AAPS. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Retrieved from [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Giorgetti, A., et al. (2021, September 24). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. Retrieved from [Link]

  • da Silva, E. C., et al. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Vishwanathan, K., et al. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during the LC/MS/MS Analysis of Metabolites of Compounds 1-4 a. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]

  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2008, May 15). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Niessen, W. M. A. (2006, November 15). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (2019, August 15). Forensic Toxicology. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). Retrieved from [Link]

  • Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. (n.d.). Ovid. Retrieved from [Link]

  • Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl). (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of transient receptor potential vanilloid 1 (TRPV1) by a novel selective antagonist for anti-nociceptive effect on inflammatory pain without hyperthermia. (2026, March 25). PLOS One. Retrieved from [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012, October 9). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). Molecules. Retrieved from [Link]

  • Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. (2023, April 18). MDPI. Retrieved from [Link]

  • Chromatographic Separations and Analysis: New Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International. Retrieved from [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020, July 6). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

optimizing long-term storage conditions to prevent 1H-indazole-4-carboxamide degradation

Technical Support Center: 1H-Indazole-4-Carboxamide Stability & Storage Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Indazole-4-Carboxamide Stability & Storage Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 1H-indazole-4-carboxamide—a highly prevalent pharmacophore in modern kinase and PARP inhibitors.

To ensure the scientific integrity of your assays and the shelf-life of your active pharmaceutical ingredients (APIs), this guide moves beyond generic advice. We will explore the mechanistic causality behind compound degradation and provide self-validating protocols to safeguard your molecules from bench to bedside.

Mechanistic Overview: The "Why" Behind Degradation

Before troubleshooting, it is critical to understand the intrinsic chemical liabilities of the 1H-indazole-4-carboxamide scaffold:

  • Carboxamide Hydrolysis: Amide-containing drugs are susceptible to hydrolysis, albeit slower than esters[1]. In the presence of moisture and extreme pH, the carboxamide group hydrolyzes into a carboxylic acid and ammonia/amine[1][].

  • Indazole Ring Vulnerability: While the 1H-indazole tautomer is thermodynamically more stable than its 2H counterpart[3], the electron-rich bicyclic system remains susceptible to photolytic cleavage and oxidation (forming N-oxides) when exposed to light and ambient oxygen[4].

  • Solvent-Mediated Stress (DMSO): Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the solvent[5]. This water uptake synergistically drives compound precipitation and accelerates carboxamide hydrolysis[6].

G API 1H-indazole-4-carboxamide Mois Moisture / pH Extremes API->Mois Exposure Oxid Light / Oxygen Exposure API->Oxid Exposure FT DMSO Freeze-Thaw Cycles API->FT Stress Hydrol Carboxamide Hydrolysis (Carboxylic Acid + Ammonia) Mois->Hydrol Nucleophilic Attack Photol Indazole Ring Oxidation (N-Oxides) Oxid->Photol ROS Generation Precip Water Uptake & Precipitation FT->Precip Hygroscopic Uptake

Fig 1. Primary environmental stressors and degradation pathways of 1H-indazole-4-carboxamide.

Troubleshooting FAQs

Q: My LC-MS shows a mass shift of +1 Da (loss of NH2, gain of OH) after storing the compound in DMSO for 3 months. What happened? A: This specific mass shift indicates the hydrolysis of your carboxamide group into a carboxylic acid[1]. DMSO acts as a moisture sponge during freeze-thaw cycles, pulling humidity from the air[5]. The introduced water, combined with room temperature exposure during assays, drives slow hydrolysis. Solution: Transition to single-use aliquots. Store stocks under an inert argon atmosphere to displace moisture[7].

Q: I store my solid API powder at -20°C, but it degraded faster than the batch kept at room temperature in a desiccator. Why? A: Cold storage without proper desiccation causes condensation. When you open a cold vial in a humid lab, water instantly condenses on the powder. This moisture initiates hydrolysis[]. Solution: Always allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Store the primary container inside a secondary desiccator jar.

Q: How do ICH Q1A(R2) guidelines apply to my preclinical stability testing for this compound? A: The ICH Q1A(R2) framework requires you to establish a stability profile using both long-term (e.g., 25°C/60% RH or 30°C/65% RH for 12 months) and accelerated stress conditions (40°C/75% RH for 6 months)[8]. Because 1H-indazole-4-carboxamide is moisture-sensitive, packaging in impermeable containers (e.g., glass vials with PTFE-lined caps) is critical to isolate the API from ambient humidity.

Experimental Protocols

To ensure self-validating workflows, follow these standardized protocols for storage and stability testing.

Protocol A: Preparation of Long-Term DMSO Stock Solutions

Objective: Prevent water uptake and freeze-thaw degradation in solution.

  • Solvent Preparation: Use only anhydrous DMSO (≥99.9%, water ≤0.005%). Pierce the septum with a syringe; do not open the cap to ambient air.

  • Dissolution: Weigh the 1H-indazole-4-carboxamide powder and dissolve it to the desired concentration (e.g., 10 mM or 20 mM)[9].

  • Aliquoting: Divide the solution into single-use volumes (e.g., 5 µL - 20 µL) in low-bind polypropylene tubes.

  • Inert Gas Flushing: Gently blow a stream of Argon gas over the open tubes for 3–5 seconds to displace oxygen and moisture[7].

  • Sealing & Storage: Cap tightly and store immediately at -20°C or -80°C.

  • Usage: Thaw completely at room temperature before opening. Discard any remaining solution after use; do not refreeze [5][6].

Protocol B: Forced Degradation Study (Stability-Indicating Method Validation)

Objective: Map degradation pathways to validate your HPLC/LC-MS analytical methods.

  • Acidic Hydrolysis: Incubate 1 mg/mL API in 0.1 M HCl at 60°C for 24 hours[10]. Neutralize and analyze for carboxylic acid derivatives.

  • Basic Hydrolysis: Incubate 1 mg/mL API in 0.1 M NaOH at 60°C for 24 hours[10]. (Expect rapid cleavage of the carboxamide).

  • Oxidative Stress: Incubate 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours[10]. Monitor for indazole N-oxides.

  • Photostability: Expose the solid powder and an aqueous solution to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (per ICH Q1B).

  • Analysis: Run samples via LC-MS. Ensure peak purity of the intact API is >0.995 and that degradants do not co-elute with the parent peak[10].

Data Presentation: Storage Optimization Matrix

Use the following table to standardize storage conditions across your laboratory based on the physical state of the compound.

Physical StateRecommended TempAtmosphereContainer / PackagingExpected Shelf LifePrimary Risk Factor
Solid Powder Room Temp (Short-term)Ambient, DesiccatedAmber glass vial, PTFE cap6 - 12 MonthsMoisture (Hydrolysis)
Solid Powder -20°C (Long-term)Argon/NitrogenAmber glass, secondary desiccator> 2 YearsCondensation upon opening
DMSO Solution Room TempAmbientPolypropylene plate/tube1 - 2 Days[6]Water uptake, Precipitation
DMSO Solution -20°C or -80°CArgon flushedSingle-use aliquots6 - 12 MonthsFreeze-thaw cycles[7]

References

  • ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines, [Link]. Accessed 26 Mar. 2026.

  • Reddit Community. "Do freeze-thaw cycles damage small molecules dissolved in DMSO?" r/labrats, [Link]. Accessed 26 Mar. 2026.

  • BINDER GmbH / Helago-SK. "STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS." Helago-SK, [Link]. Accessed 26 Mar. 2026.

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, PubMed, [Link]. Accessed 26 Mar. 2026.

  • Kozikowski, B. A., et al. "(PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." ResearchGate, [Link]. Accessed 26 Mar. 2026.

  • Lipinski, C. A. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath, [Link]. Accessed 26 Mar. 2026.

  • Lamb, E. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific, [Link]. Accessed 26 Mar. 2026.

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, PMC, [Link]. Accessed 26 Mar. 2026.

  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal, [Link]. Accessed 26 Mar. 2026.

Sources

Reference Data & Comparative Studies

Validation

comparing IC50 values of 1H-indazole-4-carboxamide and standard PARP inhibitors

An In-Depth Technical Guide: Comparing the Efficacy and IC50 Profiles of 1H-Indazole-4-Carboxamide Derivatives Against Standard PARP Inhibitors Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Comparing the Efficacy and IC50 Profiles of 1H-Indazole-4-Carboxamide Derivatives Against Standard PARP Inhibitors

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a paradigm shift in targeted oncology, particularly for tumors harboring BRCA1/2 mutations via the mechanism of synthetic lethality. At the core of PARP inhibitor design is the necessity to competitively bind the nicotinamide-binding pocket of the PARP catalytic domain. While standard clinical PARP inhibitors like Olaparib, Talazoparib, and Niraparib (an indazole-7-carboxamide) have set the benchmark, the 1H-indazole-4-carboxamide scaffold has emerged as a highly potent pharmacophore. This structural motif is increasingly utilized in next-generation therapeutics, including dual-target inhibitors (e.g., PARP/EZH2), to overcome resistance mechanisms in wild-type BRCA cancers.

This guide objectively compares the biochemical potency (IC50 values) of 1H-indazole-4-carboxamide derivatives against standard PARP inhibitors, detailing the structural biology, comparative data, and the self-validating experimental protocols required to quantify these metrics.

Mechanistic Grounding: PARP Inhibition and Synthetic Lethality

PARP-1 and PARP-2 are first-responder enzymes that detect single-strand DNA breaks (SSBs). Upon binding to nicked DNA, PARP cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins (including itself), recruiting downstream DNA repair effectors[1].

Inhibitors utilizing the carboxamide motif (such as 1H-indazole-4-carboxamide) mimic the nicotinamide moiety of NAD+. They form critical hydrogen bonds with key residues (e.g., Ser904 and Gly863) in the PARP catalytic domain[2]. This not only halts the catalytic PARylation process but also induces PARP trapping —locking the PARP enzyme onto the DNA. When a replication fork collides with a trapped PARP-DNA complex, the SSB degenerates into a highly cytotoxic double-strand break (DSB). In cells with homologous recombination deficiency (HRD), such as BRCA-mutated cells, this leads to rapid apoptotic cell death[1].

PARP_Pathway DNA_Damage Single-Strand Break (SSB) PARP_Recruit PARP-1/2 Recruitment DNA_Damage->PARP_Recruit PARylation Auto-PARylation & Repair PARP_Recruit->PARylation Normal Pathway Trapping PARP Trapping on DNA PARP_Recruit->Trapping Inhibited Inhibitor 1H-indazole-4-carboxamide (PARP Inhibitor) Inhibitor->PARylation Inhibitor->Trapping DSB Double-Strand Break (DSB) Trapping->DSB HR_Repair Homologous Recombination (BRCA WT) DSB->HR_Repair BRCA+ Cell_Death Synthetic Lethality / Apoptosis (BRCA Mut / Dual Inhibition) DSB->Cell_Death BRCA-

Mechanism of PARP inhibition, trapping, and synthetic lethality via 1H-indazole-4-carboxamides.

Comparative IC50 Analysis: 1H-indazole-4-carboxamide vs. Clinical Standards

The 1H-indazole-4-carboxamide scaffold provides exceptional rigidity and optimal geometry for the nicotinamide binding pocket. Recent drug discovery efforts have utilized this scaffold to create dual PARP/EZH2 inhibitors (e.g., Compound 5a) that show profound efficacy even in Triple-Negative Breast Cancer (TNBC) models with wild-type BRCA—a setting where standard PARP inhibitors traditionally fail[2].

The table below synthesizes the half-maximal inhibitory concentrations (IC50) of clinical-stage PARP inhibitors alongside experimental 1H-indazole-4-carboxamide derivatives.

Compound / InhibitorStructural ClassificationPARP-1 IC50PARP-2 IC50Cellular IC50 (BRCA-mut / TNBC)Key Characteristics & References
Talazoparib Phthalazinone derivative1.2 nM0.87 nM~1-5 nMHighest PARP trapping efficiency; highly potent[3].
Rucaparib Tricyclic indole1.4 nM< 5 nM~10-50 nMBroad-spectrum PARP1/2/3 inhibitor[3].
Niraparib Indazole-7-carboxamide3.8 nM2.1 nM~10-100 nMHighly selective, excellent oral bioavailability[1].
Olaparib Phthalazinone derivative5.0 nM1.0 nM~50-200 nMFirst-in-class; standard baseline for comparison[2].
1H-Indazole-4-carboxamide (Compound 5a) Dual PARP/EZH2 Inhibitor< 10 nMN/A0.41 µM (MDA-MB-468)Induces autophagy; ~80-fold more effective than Olaparib in WT-BRCA TNBC[2].
3-oxo-2,3-dihydro-1H-indazole-4-carboxamides Indazole-4-carboxamide< 1.0 µMN/A< 10 µMHighly selective for PARP-1 over PARP-2[4].

Data Interpretation: While Talazoparib and Niraparib maintain the lowest absolute enzymatic IC50 values, the 1H-indazole-4-carboxamide derivatives (like Compound 5a) demonstrate superior cellular IC50 values in resistant, wild-type BRCA cell lines. This is due to the scaffold's amenability to functionalization, allowing for the simultaneous inhibition of epigenetic targets (like EZH2) alongside PARP[5].

Self-Validating Experimental Protocol: Determining PARP-1 IC50

To ensure high scientific integrity and reproducibility, the IC50 of 1H-indazole-4-carboxamide derivatives must be determined using a highly controlled, self-validating chemiluminescent assay. The following protocol explains not just the steps, but the causality behind the biochemical interactions.

Materials Required:
  • Purified recombinant human PARP-1 enzyme.

  • HT Universal Chemiluminescent PARP Assay Kit (or equivalent).

  • Biotinylated NAD+ and unlabeled NAD+.

  • Activated (nicked) calf thymus DNA.

  • Streptavidin-Horseradish Peroxidase (HRP) and chemiluminescent substrate.

Step-by-Step Methodology:
  • Histone Coating & Plate Preparation:

    • Action: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash with PBS containing 0.1% Triton X-100.

    • Causality: Histones serve as the natural physiological acceptor proteins for PAR chain elongation. Immobilizing them ensures that the newly synthesized PAR chains remain bound to the plate for subsequent quantification.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Add 0.5 Units of PARP-1 enzyme per well. Introduce the 1H-indazole-4-carboxamide derivatives at varying concentrations (e.g., 0.1 nM to 10 µM in serial dilutions). Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium within the nicotinamide-binding pocket before the substrate is introduced, ensuring accurate measurement of competitive binding affinity.

  • Reaction Initiation (The Self-Validating Step):

    • Action: Add a reaction mixture containing nicked DNA and a blend of biotinylated/unlabeled NAD+ to all wells.

    • Causality: PARP-1 is catalytically inert in the absence of DNA damage. The addition of nicked DNA acts as an allosteric activator, confirming that any observed activity is strictly damage-dependent. The biotinylated NAD+ serves as the measurable substrate building block.

  • Reaction Termination and Detection:

    • Action: Incubate for 60 minutes, then wash the plate extensively to remove unbound NAD+. Add Streptavidin-HRP, incubate for 30 minutes, wash again, and add the chemiluminescent substrate.

    • Causality: Streptavidin binds specifically to the biotin incorporated into the PAR chains. The extensive washing steps act as a self-validating control to eliminate background noise from unreacted NAD+. The HRP catalyzes light emission directly proportional to the amount of PAR synthesized.

  • Data Analysis:

    • Action: Read luminescence using a microplate reader. Plot the log(inhibitor concentration) versus normalized luminescence. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve).

Clinical Implications for Drug Development

The structural evolution from standard phthalazinones (Olaparib) to indazole-7-carboxamides (Niraparib) and now to 1H-indazole-4-carboxamides highlights a strategic shift in medicinal chemistry. The 4-carboxamide positioning provides a unique vector for linker attachment without disrupting the critical hydrogen-bonding network required for PARP-1 inhibition.

As demonstrated by Wang et al. (2021), utilizing the 1H-indazole-4-carboxamide core allows for the synthesis of multi-dimensional "combi-molecules"[5]. By tethering an EZH2 inhibitory moiety to the 1H-indazole-4-carboxamide PARP pharmacophore, researchers achieved an 80-fold increase in growth inhibitory activity against MDA-MB-468 cells compared to Olaparib alone[2]. For drug development professionals, this indicates that the 1H-indazole-4-carboxamide scaffold is not merely an alternative PARP inhibitor, but a foundational building block for overcoming HR-proficient tumor resistance.

References

  • Discovery of First-in-Class Dual PARP and EZH2 Inhibitors for Triple-Negative Breast Cancer with Wild-Type BRCA | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC. nih.gov. Available at:[Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). researchgate.net. Available at:[Link]

Sources

Comparative

Overcoming Pharmacokinetic Limitations of 1H-Indazole-4-Carboxamides: A Comparative Guide to EZH2 Inhibitors

The development of targeted epigenetic therapeutics has heavily relied on the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for histone me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted epigenetic therapeutics has heavily relied on the inhibition of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for histone methylation. Early high-throughput screening and medicinal chemistry efforts identified 1H-indazole-4-carboxamide derivatives—most notably EPZ005687 and GSK-343—as highly potent, SAM-competitive inhibitors of EZH2. However, as these compounds transitioned from in vitro assays to in vivo models, a significant reproducibility crisis emerged across different laboratories regarding their pharmacokinetic (PK) profiles.

This guide objectively compares the PK performance of 1H-indazole-4-carboxamides against optimized clinical alternatives, detailing the mechanistic causality behind their limitations and providing a self-validating protocol for reproducible PK profiling.

Mechanistic Causality: The PK Failure of the Indazole Core

While the 1H-indazole-4-carboxamide scaffold provides exceptional hydrogen-bonding interactions within the EZH2 active site, it introduces severe metabolic liabilities. The exposed indazole nitrogen and the overall lipophilicity profile make these compounds highly susceptible to rapid first-pass metabolism by hepatic cytochrome P450 enzymes. Consequently, in vivo studies consistently demonstrated unacceptably high systemic clearance and poor oral bioavailability in rodent models 1[1].

To achieve durable tumor regression, researchers utilized structure-based drug design to hop from the indazole core to a pyridone-biphenyl scaffold, culminating in the clinical candidate EPZ-6438 (Tazemetostat)2[2].

G PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Methylates SAM SAM (Cofactor) SAM->PRC2 Binds H3K27me3 H3K27me3 (Transcriptional Repression) H3K27->H3K27me3 Modifies Inhibitor EZH2 Inhibitor (e.g., EPZ-6438) Inhibitor->PRC2 Competes with SAM

Figure 1: Mechanism of EZH2 inhibition within the PRC2 complex by SAM-competitive compounds.

G Indazole 1H-Indazole-4-Carboxamide (EPZ005687, GSK-343) - High Hepatic Clearance - Poor Oral Bioavailability Optimization Structure-Based Drug Design (Scaffold Hopping & Lipophilicity Tuning) Indazole->Optimization Pyridone Pyridone-Biphenyl (EPZ-6438 / Tazemetostat) - Low Clearance - High Oral Bioavailability Optimization->Pyridone

Figure 2: Scaffold hopping from metabolically labile indazoles to stable pyridone-biphenyls.

Comparative Pharmacokinetic Data

The table below objectively contrasts the PK parameters of early 1H-indazole-4-carboxamides against the optimized pyridone-biphenyl alternative. Data reflects standard rodent models (mouse/rat).

CompoundScaffoldTargetIn Vivo ClearanceOral Bioavailability (F%)Elimination Half-life (t1/2)
EPZ005687 1H-indazole-4-carboxamideEZH2High (Rapid hepatic extraction)Poor (< 5%)Short (< 1h)
GSK-343 1H-indazole-4-carboxamideEZH2HighPoorShort
EPZ-6438 Pyridone-biphenylEZH2Low to ModerateHigh4 - 5 hours

As shown, EPZ-6438 demonstrates significantly improved pharmacokinetic properties, including a steady-state volume of distribution higher than total body water and an extended half-life, enabling effective oral dosing regimens3[3]. Conversely, compounds like EPZ005687 displayed poor PK properties in rats, characterized by high clearance and a short half-life4[4].

Self-Validating Experimental Methodology: Reproducible PK Profiling

To ensure cross-lab reproducibility when evaluating the pharmacokinetics of epigenetic inhibitors, the following self-validating protocol must be employed. This workflow incorporates internal controls to distinguish between true metabolic clearance and experimental artifacts (e.g., formulation precipitation or dosing errors).

G Dosing 1. Dosing Phase IV & PO Admin Sampling 2. Blood Sampling Serial Collection Dosing->Sampling Prep 3. Sample Prep Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. PK Analysis NCA (AUC, CL, F%) LCMS->Analysis

Figure 3: Self-validating in vivo pharmacokinetic study workflow for epigenetic inhibitors.

Step 1: Formulation and Dosing (The Causality of Vehicle Selection)
  • Challenge: 1H-indazole-4-carboxamides suffer from poor aqueous solubility. Using unoptimized vehicles leads to in vivo precipitation, artificially lowering the calculated bioavailability.

  • Protocol: Formulate compounds in a co-solvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure true solution dosing. Administer intravenously (IV) at 1 mg/kg and orally (PO) at 10 mg/kg to separate cohorts of Sprague-Dawley rats.

  • Validation: Include a known low-clearance reference compound (e.g., fluconazole) in a parallel cohort to validate the integrity of the surgical catheterization and dosing technique.

Step 2: Serial Blood Sampling
  • Protocol: Collect 200 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C (3000 x g for 10 min) to harvest plasma.

  • Causality: Immediate chilling and EDTA chelation halt ex vivo enzymatic degradation, ensuring the measured concentration reflects true circulating levels at the time of draw.

Step 3: Sample Preparation via Protein Precipitation
  • Protocol: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

  • Validation: The use of an IS normalizes matrix effects and extraction recovery variations across different laboratory environments, ensuring quantitative trustworthiness.

Step 4: LC-MS/MS Quantification
  • Protocol: Inject the supernatant onto a C18 reverse-phase column. Utilize a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation: A calibration curve (1-1000 ng/mL) must yield an R² > 0.99. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of nominal values to validate the analytical run.

Step 5: Non-Compartmental Analysis (NCA)
  • Protocol: Calculate the Area Under the Curve (AUC), Clearance (CL), and Volume of Distribution (Vd) using standard NCA software. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The reproducibility issues surrounding 1H-indazole-4-carboxamide PK data are rooted in the intrinsic metabolic instability of the scaffold rather than inter-lab analytical discrepancies. For drug development professionals targeting EZH2, transitioning to optimized scaffolds like the pyridone-biphenyl system (EPZ-6438) is essential for achieving the systemic exposure required for robust in vivo efficacy.

References

  • Source: Royal Society of Chemistry (RSC)
  • Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma Source: AACR Journals URL
  • Source: PubMed Central (PMC)
  • Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2 Source: PNAS URL

Sources

Validation

Objective Comparison Guide: 1H-Indazole-4-Carboxamide vs. Veliparib in PARP Inhibition

Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient cancers. However, clinical efficacy is not dictated solely by cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient cancers. However, clinical efficacy is not dictated solely by catalytic inhibition ( IC50​ ); it is heavily dependent on target residence time and the resulting PARP trapping on DNA[1]. This guide provides an objective, data-driven comparison between the first-generation benzimidazole-4-carboxamide scaffold (Veliparib)[2] and the more rigid 1H-indazole-4-carboxamide scaffold[3], focusing on their binding kinetics, allosteric effects, and experimental validation protocols.

Structural Pharmacophores and Mechanistic Causality

Veliparib: The Benzimidazole-4-Carboxamide Core

Veliparib (ABT-888) utilizes a benzimidazole-4-carboxamide core[2]. Due to its relatively small molecular footprint, it fits efficiently into the NAD+ binding pocket of PARP1/2, achieving high catalytic inhibition ( Ki​≈5.2 nM)[4]. However, its compact structure fails to induce the extensive "reverse allostery" required to propagate conformational changes to the DNA-binding domains[5]. Consequently, Veliparib acts primarily as a catalytic inhibitor (Type III behavior) and is a notoriously weak PARP trapper[2].

1H-Indazole-4-Carboxamide: Extended Interaction Networks

The 3-oxo-2,3-dihydro-1H-indazole-4-carboxamide scaffold represents a class of highly potent PARP-1 inhibitors[3]. The indazole core is more rigid and extended, allowing it to form persistent π−π stacking interactions with key active-site residues, such as TYR889, TYR896, and TYR907[6]. This structural rigidity and extended interaction network significantly decrease the dissociation rate ( koff​ ) of the inhibitor from the PARP1 enzyme, directly translating to a prolonged residence time and robust PARP trapping[1].

Mechanism DNA Damaged DNA PARP PARP1 Enzyme DNA->PARP Recruits Release Rapid Dissociation (Weak Trapping) PARP->Release Veliparib bound Trap Allosteric Trapping (Cytotoxic Lesion) PARP->Trap Indazole bound Veliparib Veliparib (Benzimidazole-4-carboxamide) Veliparib->PARP Binds NAD+ pocket (Fast koff) Indazole 1H-Indazole-4-carboxamide Indazole->PARP Binds NAD+ pocket (Slow koff)

Mechanistic divergence between Veliparib and 1H-Indazole-4-carboxamide driven by dissociation.

Binding Kinetics and Residence Time Analysis

The clinical superiority of strong PARP trappers is governed by the dissociation rate constant ( koff​ )[1]. Residence time ( τ ) is defined as the reciprocal of the dissociation rate ( τ=1/koff​ ).

  • Veliparib Kinetics : Veliparib exhibits a fast association rate ( kon​ ) but a very rapid dissociation rate. Its maximal half-life for dissociation ( t1/2​ ) is approximately 6 minutes[1]. Because it dissociates rapidly, the PARP1 enzyme can quickly release from the DNA lesion, allowing DNA repair machinery to proceed.

  • 1H-Indazole-4-Carboxamide Kinetics : Derivatives based on the indazole-4-carboxamide scaffold exhibit a significantly slower koff​ [1]. The residence time can extend from several hours to near-irreversible binding kinetics depending on the specific substituents[7]. This slow dissociation locks the PARP1-DNA complex, creating a physical roadblock that stalls replication forks and induces double-strand breaks.

Quantitative Data Comparison
ParameterVeliparib (Benzimidazole-4-carboxamide)1H-Indazole-4-carboxamide Derivatives
Primary Target PARP1 / PARP2PARP1 (High Selectivity)[3]
Catalytic Ki​ (PARP1) ~5.2 nM[4]< 5.0 nM[3]
Dissociation Half-Life ( t1/2​ ) ~6 minutes[1]> 120 minutes[7]
PARP Trapping Efficiency Weak (Type III)[2]Moderate to Strong[1]
Allosteric Modulation Minimal[5]Significant stabilization of HD domain

Self-Validating Experimental Protocols

To objectively compare the binding kinetics and trapping efficiency of these scaffolds, researchers must employ orthogonal assays that measure both cell-free thermodynamic binding and cellular target engagement.

Protocol 1: Fluorescence Polarization (FP) Assay for Binding Kinetics

This assay measures the kon​ and koff​ rates to calculate target residence time[8].

  • Preparation : Prepare a binding buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, and 0.01% IGEPAL[8].

  • Complex Formation : Pre-incubate 20 nM recombinant PARP1 with 10 nM of a fluorescently labeled DNA probe (e.g., p18mer*) for 15 minutes to form the PARP1-DNA complex[8].

  • Association Phase ( kon​ ) : Inject the PARP inhibitor (Veliparib or 1H-indazole derivative) at varying concentrations (20–80 nM)[8]. Monitor the increase in FP signal over 10–250 seconds to calculate the linear rate of association[8].

  • Dissociation Phase ( koff​ ) : To measure dissociation, add an excess of unlabeled competitor (e.g., 6 mM NAD+) to the pre-formed PARP1-Inhibitor-DNA complex[8]. The decay in the FP signal over time is fit to a first-order exponential decay model to extract koff​ and calculate the residence time ( t1/2​=ln(2)/koff​ )[7].

Protocol 2: Chromatin Fractionation for PARP Trapping

This cell-based assay validates whether the in vitro residence time translates to physical trapping on chromatin.

  • Cell Treatment : Seed MDA-MB-436 cells and treat with 1 μ M of Veliparib or the 1H-indazole-4-carboxamide derivative for 2 hours. Add 1 mM methyl methanesulfonate (MMS) for the final 30 minutes to induce DNA damage.

  • Lysis & Extraction : Harvest cells and lyse in a cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100) supplemented with protease inhibitors.

  • Fractionation : Centrifuge the lysate at 1,300 x g for 5 minutes. The supernatant contains the soluble (untrapped) PARP1.

  • Chromatin Isolation : Wash the pellet twice with CSK buffer, then resuspend in a highly denaturing buffer (e.g., RIPA or 2x Laemmli buffer) and sonicate to shear the DNA. This releases the chromatin-bound (trapped) PARP1.

  • Quantification : Perform Western blotting on both fractions using an anti-PARP1 antibody. The ratio of chromatin-bound PARP1 to soluble PARP1 dictates the trapping efficiency.

Workflow Step1 Compound Incubation (Veliparib vs 1H-Indazole) Step2 Fluorescence Polarization (FP) Measure kon & koff Step1->Step2 In vitro Kinetics Step3 Cellular Treatment (MDA-MB-436 + MMS) Step1->Step3 In vivo Trapping Step4 Chromatin Fractionation (CSK Buffer Lysis) Step3->Step4 Isolate Chromatin Step5 Western Blotting Quantify Trapped PARP1 Step4->Step5 Analyze Fractions

Orthogonal experimental workflow for validating PARP inhibitor residence time and cellular trapping.

Conclusion

While both Veliparib and 1H-indazole-4-carboxamide derivatives are potent catalytic inhibitors of PARP1, their kinetic profiles dictate vastly different biological outcomes. Veliparib's benzimidazole core allows for rapid dissociation, resulting in a short residence time and weak trapping. Conversely, the rigid 1H-indazole-4-carboxamide scaffold facilitates extended active-site interactions, drastically slowing koff​ , prolonging residence time, and driving the potent PARP trapping required for maximum synthetic lethality in oncology.

References

  • Source: googleapis.
  • Title: Veliparib (ABT-888)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: biorxiv.
  • Source: oup.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Indazole-4-carboxamide

As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis or biological evaluation of 1H-Indazole-4-carboxamide and its derivatives. This chemical scaffold is a privileged structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis or biological evaluation of 1H-Indazole-4-carboxamide and its derivatives. This chemical scaffold is a privileged structure in modern drug discovery, forming the core of highly potent epigenetic modulators such as the EZH2/EZH1 histone methyltransferase inhibitors EPZ005687 and UNC1999 [2].

Because these derivatives exhibit profound biological activity at nanomolar concentrations (IC50 < 50 nM)[2], handling the parent scaffold requires stringent Potent Active Pharmaceutical Ingredient (API) protocols. The causality is absolute: accidental occupational exposure—whether via inhalation of aerosolized dust or dermal absorption—can lead to unintended epigenetic alterations and systemic toxicity[1].

This guide provides a self-validating system of engineering controls, personal protective equipment (PPE), and operational workflows designed to mitigate these risks entirely.

Hazard Profile & Quantitative Risk Assessment

Before designing a handling protocol, we must quantify the risk. 1H-Indazole-4-carboxamide derivatives are classified as moderate to severe irritants and potent APIs [1].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / GHS ClassificationOperational Implication
Target Pathways Epigenetic modulators (EZH1/2), Respiratory system, Skin, EyesRequires handling as an Occupational Exposure Band (OEB) 4/5 compound.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) [1]Absolute prevention of mucosal and dermal contact is required.
Environmental Toxicity H400 (Acute aquatic toxicity), H410 (Chronic aquatic toxicity) [3]Strict prohibition of drain disposal; requires incineration.
Physical State Fine Solid / PowderHigh aerosolization risk during weighing; requires static neutralization.

Mandatory PPE & Engineering Controls

The selection of PPE is not arbitrary; it is dictated by the physical state of the compound and the solvents used in its manipulation.

  • Engineering Controls (Primary Containment): Never handle the dry powder on an open bench. All weighing and transfer must occur inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (BSC) exhausted to the outside.

  • Respiratory Protection: When handling dry powder outside of a highly contained isolator, a Powered Air-Purifying Respirator (PAPR) or a minimum of a well-fitted P100 particulate respirator is required [1].

  • Dermal Protection (Double Gloving): Use double nitrile gloves (minimum 0.11 mm thickness). The Causality: 1H-Indazole-4-carboxamide is typically solubilized in polar aprotic solvents like DMSO for biological assays. If the outer glove is contaminated with a DMSO/API solution, the DMSO acts as a rapid carrier across the nitrile barrier. Double gloving allows you to immediately doff the contaminated outer glove while the inner glove protects your skin.

  • Ocular Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the risk of airborne powder settling on the ocular mucosa [1].

  • Body Protection: A disposable, low-linting Tyvek® suit or a dedicated closed-front lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Step-by-Step Handling

To ensure a self-validating safety system, the protocol relies on in-situ solubilization . By converting the hazardous powder into a liquid within the primary containment, you drastically reduce the inhalation risk for all subsequent downstream steps.

G A 1. Gowning & PPE Donning B 2. Enclosure Preparation A->B C 3. Static-Neutral Weighing B->C D 4. In-Situ Solubilization C->D E 5. Surface Decontamination D->E F 6. Hazardous Waste Disposal E->F

Workflow for the safe handling and containment of potent 1H-Indazole-4-carboxamide APIs.

Step 1: Enclosure Preparation

  • Verify the VBE or BSC is operational with a face velocity of 75-100 feet per minute (fpm).

  • Line the work surface with disposable, absorbent, plastic-backed bench paper.

Step 2: Static-Neutral Weighing (The Critical Step)

  • Transfer the sealed vial of 1H-Indazole-4-carboxamide into the enclosure.

  • Use an anti-static gun (e.g., Zerostat) on the vial and the weighing spatula. The Causality: Fine indazole powders hold strong static charges. Neutralizing the charge prevents the powder from "jumping" off the spatula and aerosolizing into the enclosure.

  • Weigh the desired mass into a pre-tared, sealable glass vial.

Step 3: In-Situ Solubilization

  • Do not remove the dry powder from the enclosure.

  • Pipette the required volume of solvent (e.g., DMSO) directly into the weighing vial inside the VBE/BSC.

  • Cap the vial tightly and vortex until fully dissolved. The compound is now a liquid stock solution, effectively eliminating the inhalation hazard for transport to the general lab.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed stock vial with a 10% isopropanol/water solution before removing it from the hood.

  • Carefully fold the disposable bench paper inward to trap any microscopic dust and place it in a solid hazardous waste bag.

  • Doff the outer gloves inside the hood and dispose of them immediately.

Spill Response and Disposal Plan

Because 1H-Indazole-4-carboxamide emits toxic fumes (such as carbon monoxide and nitrogen oxides) upon combustion and exhibits high aquatic toxicity, disposal and spill management must be strictly controlled [1, 3].

Dry Powder Spill Protocol:

  • Evacuate: If powder is dropped and aerosolized outside of a hood, evacuate the immediate area for 30 minutes to allow the HVAC system to clear the air.

  • Don Maximum PPE: Re-enter only while wearing a PAPR, chemical goggles, and a Tyvek suit.

  • Suppress Dust: Do not dry sweep. Cover the spilled powder with absorbent pads. Gently pour a solvent mixture (e.g., 50% ethanol/water) over the pads to wet the powder and suppress aerosolization.

  • Wipe Inward: Wipe the spill from the outside edges inward to prevent spreading the API.

  • Decontaminate: Wash the surface three times with a detergent solution, followed by a water rinse.

Chemical Disposal:

  • Solid Waste: Collect all contaminated PPE, bench paper, and empty API vials in a dedicated, sealable hazardous waste container labeled: "Toxic Organic Solid Waste - Contains Potent API (Indazole Derivatives)."

  • Liquid Waste: Segregate DMSO/API liquid waste from general organic waste. Label clearly for high-temperature incineration .

  • Environmental Restriction: Under no circumstances should any aqueous or organic wash containing this compound be disposed of down the drain due to its H400/H410 aquatic toxicity classifications [3].

References

  • Title: Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: 1H-Indazole-4-carboxamide, 6-bromo-N-[(1,2 ... - DC Chemicals Source: dcchemicals.com URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Indazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.